Ethyl 1,3-dithiane-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,3-dithiane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEDZEVDORCLPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174427 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20462-00-4 | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20462-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020462004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50174427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1,3-dithiane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.838 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 1,3-DITHIANE-2-CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRA87T4JKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 1,3-Dithiane-2-Carboxylate: A Comprehensive Structural and Technical Guide
Introduction
Ethyl 1,3-dithiane-2-carboxylate is a versatile heterocyclic compound widely employed in organic synthesis. It serves as a crucial building block, particularly as an α-keto acid and acetate equivalent, for creating complex molecular architectures.[1] Its unique structural features, combining a dithiane ring with an ethyl ester moiety, impart specific reactivity that is highly valued by researchers in synthetic organic chemistry, pharmaceutical development, and agricultural science.[2] This technical guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Structure
The chemical structure of this compound is defined by a central six-membered heterocyclic ring, the 1,3-dithiane, to which an ethyl carboxylate group is attached at the second position. The molecular formula is C₇H₁₂O₂S₂.[2][3]
-
1,3-Dithiane Ring : This is a saturated heterocycle containing two sulfur atoms at positions 1 and 3, and four carbon atoms. This ring is typically formed from the reaction of 1,3-propanedithiol with an aldehyde or ketone. The presence of the sulfur atoms is critical to the molecule's reactivity.
-
Ethyl Carboxylate Group (-COOEt) : This functional group is attached to the carbon atom situated between the two sulfur atoms (the C2 position). It consists of a carbonyl group (C=O) bonded to an ethoxy group (-OCH₂CH₃).
The key feature of this structure is the acidity of the proton on the C2 carbon. The adjacent sulfur atoms stabilize the resulting carbanion (conjugate base), allowing the molecule to function as a nucleophile in various carbon-carbon bond-forming reactions.[4]
Chemical Structure Visualization
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
The identity and purity of this compound are confirmed through its physical properties and spectroscopic analysis. Key data are summarized below.
Data Presentation
| Property | Value | Reference(s) |
| CAS Number | 20462-00-4 | [1][3][5] |
| Molecular Formula | C₇H₁₂O₂S₂ | [1][2][3] |
| Molecular Weight | 192.30 g/mol | [1][6] |
| Appearance | Clear yellowish liquid | [2][4] |
| Melting Point | 19-21 °C | [1][5] |
| Boiling Point | 75-77 °C at 0.2 mmHg | [1][4] |
| Density | 1.22 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.539 - 1.54 | [1][2][4] |
| SMILES | CCOC(=O)C1SCCCS1 | [6] |
| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N | [3][7] |
Spectroscopic data, including ¹H NMR, Infrared (IR), and mass spectrometry, are essential for structural elucidation.[3][7][8] While specific spectra are not reproduced here, ¹H NMR spectroscopy would confirm the presence of the ethyl group protons and the methylene protons of the dithiane ring. IR spectroscopy would show characteristic absorptions for the C=O stretch of the ester, and mass spectrometry would confirm the molecular weight.[8]
Experimental Protocols
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol.[1][4]
Reaction: Ethyl diethoxyacetate + 1,3-Propanedithiol → this compound
Methodology:
-
Reagent Preparation: A solution of 1,3-propanedithiol is prepared in a suitable aprotic solvent, such as chloroform.
-
Catalyst Addition: A Lewis acid catalyst, typically boron trifluoride diethyl etherate (BF₃/Et₂O), is added to the reaction mixture.[1][4]
-
Thioacetalization: Ethyl diethoxyacetate is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is typically heated to reflux to drive the formation of the dithiane ring.
-
Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed sequentially with an aqueous base (e.g., K₂CO₃) and water to remove the acid catalyst and any unreacted starting materials.[1] The organic phase is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Final Product: The crude residue is purified by vacuum distillation to yield the final product as a clear yellowish liquid.[1]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
The primary utility of this compound stems from the ability to deprotonate the C2 position to form a stabilized carbanion. This carbanion acts as an "acyl anion equivalent," a powerful tool in synthetic chemistry.
Key Reactions:
-
Aldol Reactions: The carbanion generated from the dithiane participates in syn-selective aldol reactions with aldehydes and ketones to form α-hydroxy keto esters after desulfurization.[1][4]
-
Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, to introduce new carbon side chains.
-
Asymmetric Oxidation: The sulfur atoms can undergo asymmetric oxidation to afford chiral trans bis-sulfoxides, which are valuable intermediates in asymmetric synthesis.[1][4]
These reactions make this compound a valuable intermediate in the production of fine chemicals and the development of novel pharmaceuticals and agrochemicals.[2] It is particularly useful in creating compounds with potential therapeutic effects and in designing more effective crop protection solutions.[2]
References
- 1. This compound CAS#: 20462-00-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 20462-00-4 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | C7H12O2S2 | CID 88552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(20462-00-4) 1H NMR spectrum [chemicalbook.com]
- 8. This compound [webbook.nist.gov]
Ethyl 1,3-Dithiane-2-Carboxylate: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 1,3-dithiane-2-carboxylate is a versatile heterocyclic compound widely utilized in organic synthesis.[1] Its unique structure, featuring a dithiane ring, imparts valuable reactivity and stability, establishing it as a crucial building block in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This molecule is particularly recognized for its role as an α-keto acid equivalent and a bulky acetate equivalent, enabling complex synthetic transformations.[2][3] This guide provides an in-depth overview of its chemical properties, stability, and key experimental applications.
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, application in reactions, and purification.
Table 1: General Chemical Identifiers
| Property | Value | Reference |
| CAS Number | 20462-00-4 | [1][4][5][6][7] |
| Molecular Formula | C₇H₁₂O₂S₂ | [1][4][6][7] |
| Molecular Weight | 192.29 g/mol | [1][6] |
| Synonyms | 1,3-Dithiane-2-carboxylic acid ethyl ester, Glyoxylic acid ethyl ester trimethylenemercaptal, 2-Carboethoxy-1,3-dithiane | [1][5][6][8] |
| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N | [6][7][8][9] |
| SMILES | CCOC(=O)C1SCCCS1 | [4][8] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| Appearance | Colorless to slightly yellow or orange clear liquid | [1] |
| Melting Point | 19-21 °C | [2][4] |
| Boiling Point | 75-77 °C at 0.2 mmHg | [1][2][3][8] |
| Density | 1.22 g/mL at 25 °C | [1][2][3][8] |
| Refractive Index (n20/D) | 1.539 - 1.54 | [1][2][3] |
| Solubility | Slightly miscible with water | [2][3] |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry data are available | [6][7][9][10] |
Stability and Handling
Understanding the stability and safe handling procedures for this compound is critical for laboratory and industrial applications.
Stability Profile
The compound is stable under normal storage conditions.[5] However, it is a flammable liquid and vapor, with a flash point of 55 °C (131 °F) in a closed cup.[5][8] Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]
Safe Handling and Storage
-
Conditions to Avoid : Keep away from open flames, hot surfaces, and all sources of ignition.[5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[5]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[5] It should be kept cool.[5] Recommended storage is at room temperature.[1]
-
Personal Protective Equipment (PPE) : Use of eyeshields, faceshields, gloves, and a suitable respirator (e.g., type ABEK EN14387 filter) is recommended.[8]
Table 3: Safety and Hazard Information
| Parameter | Details | Reference |
| GHS Classification | Flammable Liquid, Category 3 | [8][10][11] |
| Signal Word | Warning | [5][8] |
| Hazard Statement | H226: Flammable liquid and vapor | [8][10][11] |
| Precautionary Statements | P210 (Keep away from heat), P233 (Keep container tightly closed), P240 (Ground/bond container), P280 (Wear protective gloves/eye protection) | [5][10][11] |
| Hazardous Polymerization | Does not occur | [5] |
| Hazardous Reactions | None reported under normal processing | [5] |
Reactivity and Synthetic Applications
The dithiane functional group is central to the reactivity of this compound. It serves as a masked carbonyl group and enables "umpolung" (polarity inversion) of the C2 carbon, making it a powerful tool in organic synthesis.
-
Acyl Anion Equivalent : The proton at the C2 position (adjacent to both sulfur atoms) is acidic and can be removed by a strong base (e.g., butyllithium) to form a nucleophilic carbanion. This carbanion serves as a synthetic equivalent of an acyl anion, which can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new carbon-carbon bonds.[2][3] This is a cornerstone of its utility in constructing complex molecules.[1]
-
α-Keto Ester Synthesis : The carbanion generated from the dithiane can be used in the preparation of α-keto esters.[2][3]
-
Aldol Reactions : It participates in syn-selective aldol reactions.[2][3]
-
Asymmetric Oxidation : The sulfur atoms can undergo asymmetric oxidation to yield chiral sulfoxides, such as the trans bis-sulfoxide.[2][3]
-
Deprotection (Dethioacetalization) : The dithiane group, having served its purpose as a directing or protecting group, can be removed to reveal the parent carbonyl group. This deprotection often requires specific reagents and conditions.[12][13]
Below is a logical diagram illustrating the key reactivity concept of umpolung.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound CAS#: 20462-00-4 [m.chemicalbook.com]
- 3. This compound | 20462-00-4 [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [webbook.nist.gov]
- 8. 1,3-二噻烷-2-甲酸乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound(20462-00-4) 1H NMR spectrum [chemicalbook.com]
- 10. This compound | C7H12O2S2 | CID 88552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of Ethyl 1,3-Dithiane-2-carboxylate from Ethyl Diethoxyacetate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview and detailed experimental protocol for the synthesis of ethyl 1,3-dithiane-2-carboxylate, a valuable building block in organic synthesis, from ethyl diethoxyacetate. The described methodology is based on the well-established dithioacetalization of an acetal, a cornerstone reaction in modern synthetic chemistry.
Introduction
This compound is a versatile intermediate widely employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its 1,3-dithiane moiety provides a masked carbonyl group that is stable under various reaction conditions, yet can be readily deprotected. Furthermore, the C2 proton of the dithiane ring is acidic and can be selectively removed to generate a nucleophilic acyl anion equivalent, enabling a wide range of carbon-carbon bond-forming reactions.
The synthesis of this compound is most commonly achieved through the dithioacetalization of an ethyl glyoxylate equivalent. Ethyl diethoxyacetate, the diethyl acetal of ethyl glyoxylate, serves as a stable and readily available starting material for this transformation. The reaction with 1,3-propanedithiol in the presence of a Lewis acid catalyst affords the desired product in good yield. This guide will detail a robust and reproducible experimental procedure for this synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via a Lewis acid-catalyzed dithioacetalization reaction. The Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), activates the acetal, facilitating nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.
Overall Reaction
Figure 1. Overall reaction for the synthesis of this compound.
Plausible Reaction Mechanism
The reaction mechanism involves the following key steps:
-
Coordination of the Lewis acid (BF₃·OEt₂) to one of the ethoxy groups of ethyl diethoxyacetate, making it a better leaving group.
-
Departure of the activated ethoxy group to form an oxocarbenium ion intermediate.
-
Nucleophilic attack by one of the thiol groups of 1,3-propanedithiol on the oxocarbenium ion.
-
A second intramolecular nucleophilic attack by the other thiol group, with concomitant loss of the second ethoxy group, to form the cyclic 1,3-dithiane ring.
Figure 2. Plausible reaction mechanism for the dithioacetalization.
Experimental Protocol
This protocol is adapted from a well-established procedure for the formation of 1,3-dithianes from acetals.[2]
Materials and Equipment
-
Chemicals:
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Inert gas (nitrogen or argon) supply
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum pump
-
Apparatus for column chromatography (silica gel) or vacuum distillation
-
Reaction Procedure
-
Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Charging the Flask: The flask is charged with ethyl diethoxyacetate (17.6 g, 0.10 mol) and anhydrous dichloromethane (100 mL). The solution is stirred and cooled to 0 °C in an ice-water bath.
-
Addition of Reactants: A solution of 1,3-propanedithiol (10.8 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added to the dropping funnel.
-
Catalyst Addition: Boron trifluoride etherate (1.42 g, 1.26 mL, 0.01 mol) is added dropwise to the stirred solution of ethyl diethoxyacetate in dichloromethane over 5 minutes.
-
Addition of 1,3-Propanedithiol: The solution of 1,3-propanedithiol is then added dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C and quenched by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a colorless to pale yellow oil.
Data Presentation
Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n²⁰D) |
| Ethyl Diethoxyacetate | C₈H₁₆O₄ | 176.21[3] | 185-187 | 0.979 | 1.408 |
| 1,3-Propanedithiol | C₃H₈S₂ | 108.23[4] | 169-171[4] | 1.078[4] | 1.539[4] |
| This compound | C₇H₁₂O₂S₂ | 192.30[5] | 75-77 / 0.2 mmHg[6] | 1.22[5] | 1.540[5] |
Expected Yield and Purity
Based on similar dithioacetalization reactions, the expected yield of the purified product is in the range of 80-95%. The purity of the final product should be ≥95% as determined by gas chromatography (GC) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.
Safety Considerations
-
1,3-Propanedithiol: Has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is harmful if swallowed or inhaled.
-
Boron trifluoride etherate: Is corrosive and reacts violently with water. It should be handled with care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Dichloromethane: Is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the thiol and to exclude moisture, which can deactivate the Lewis acid catalyst.
Conclusion
The synthesis of this compound from ethyl diethoxyacetate via a Lewis acid-catalyzed dithioacetalization is a reliable and high-yielding process. The detailed protocol provided in this guide offers a robust method for the preparation of this important synthetic intermediate. Careful adherence to the experimental procedure and safety precautions will ensure a successful and safe synthesis. This versatile building block can be utilized in a variety of subsequent transformations, making it a valuable tool for researchers in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ethyl diethoxyacetate | C8H16O4 | CID 80169 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Propane-1,3-dithiol - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. エチル 1,3-ジチアン-2-カルボキシラート technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Umpolung Reactivity in 1,3-Dithianes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The concept of "umpolung," or polarity inversion, represents a powerful strategy in organic synthesis, enabling the formation of carbon-carbon bonds that are otherwise inaccessible through conventional synthetic routes. This guide provides an in-depth examination of the mechanism, applications, and experimental considerations of umpolung reactivity as exemplified by 1,3-dithianes. Initially developed by E.J. Corey and Dieter Seebach, this methodology utilizes 1,3-dithianes as masked acyl anions, effectively reversing the intrinsic electrophilic nature of a carbonyl carbon to a nucleophilic one.[1][2][3] This transformation is pivotal for the synthesis of a wide array of complex organic molecules, including 1,2-diketones and α-hydroxy ketones.[1][2] This document details the foundational principles of dithiane-mediated umpolung, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to illustrate the core mechanisms and workflows.
The Core Mechanism of Umpolung in 1,3-Dithianes
The normal reactivity of a carbonyl group involves a polarized C=O bond, where the carbon atom is electrophilic and susceptible to attack by nucleophiles. The umpolung strategy based on 1,3-dithianes temporarily modifies the carbonyl group to reverse this polarity, making the carbon atom nucleophilic.[4] This process, often referred to as the Corey-Seebach reaction, can be dissected into three primary stages.[2][5]
Step 1: Formation of the 1,3-Dithiane (Thioacetalization)
The first step involves the protection of an aldehyde as a cyclic thioacetal. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis acid or protic acid catalyst, such as BF₃.[6] The resulting 1,3-dithiane is a stable compound, resistant to both acidic and basic conditions, making it an excellent protecting group for aldehydes.[1]
Step 2: Deprotonation and Formation of the Acyl Anion Equivalent
The key to the polarity reversal lies in the acidity of the proton at the C-2 position of the 1,3-dithiane ring. This proton is significantly more acidic (pKa ≈ 31) than a typical alkane proton.[6] This increased acidity is attributed to the inductive electron withdrawal by the two adjacent sulfur atoms and, more importantly, the high polarizability of sulfur, which stabilizes the resulting negative charge.[1][6]
Treatment of the 1,3-dithiane with a strong base, most commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -30 °C to -20 °C) in a solvent like tetrahydrofuran (THF), efficiently removes the C-2 proton.[1][7] This generates a 2-lithio-1,3-dithiane, a carbanion that serves as a nucleophilic "acyl anion equivalent."[1][3] This species is the cornerstone of the umpolung strategy.
Step 3: Reaction with Electrophiles and Deprotection
The generated 2-lithio-1,3-dithiane is a potent nucleophile that readily reacts with a wide range of electrophiles in a carbon-carbon bond-forming reaction.[2][3] Suitable electrophiles include:
Following the reaction with an electrophile, the final step is the hydrolysis of the substituted dithiane to regenerate the carbonyl group. This deprotection step unmasks the original functionality, now modified by the addition of the electrophile, yielding a ketone or a functionalized aldehyde.[6] This step is often challenging due to the stability of the dithiane.[1] Common methods employ mercury(II) salts, such as HgCl₂ or HgO, which facilitate hydrolysis.[1][3][10] Alternative, less toxic methods using reagents like iodine in combination with hydrogen peroxide have also been developed.[11][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the umpolung reactivity of 1,3-dithianes.
| Parameter | Value / Condition | Source |
| pKa of C-2 Proton in 1,3-Dithiane | ~31 | [6] |
| Deprotonation Conditions | n-Butyllithium (n-BuLi) in THF | [7] |
| -30 °C to -20 °C | [1][7] | |
| Stability of 2-Lithio-1,3-dithiane | Stable for weeks at -20 °C in THF | [7] |
| Hydrolysis (Deprotection) Reagents | Mercury(II) salts (e.g., HgO, HgCl₂) | [1][3] |
| Iodine (5 mol%) / 30% H₂O₂ in H₂O with SDS | [11] | |
| Polyphosphoric acid (PPA) and Acetic Acid | [13] |
Experimental Protocols
General Protocol for the Generation of 2-Lithio-1,3-dithiane
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.
-
Procedure:
-
Place commercially available 1,3-dithiane (1 equivalent) into the reaction flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the dithiane.
-
Cool the stirred solution to between -30 °C and -20 °C using a suitable cooling bath (e.g., dry ice/acetone).[1]
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stir the resulting colorless to pale yellow solution at this temperature for 1-2 hours to ensure complete metalation.[7] The solution of 2-lithio-1,3-dithiane is now ready for reaction with an electrophile.
-
General Protocol for Alkylation with an Alkyl Halide
-
Procedure:
-
To the freshly prepared solution of 2-lithio-1,3-dithiane at -20 °C, add the desired alkyl halide (1 equivalent), typically a primary iodide or bromide, dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Perform a standard aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-alkyl-1,3-dithiane, which can be purified by chromatography.
-
General Protocol for Hydrolysis using Mercury(II) Salts
-
Caution: Mercury compounds are highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols for use and disposal.
-
Procedure:
-
Dissolve the purified 2-alkyl-1,3-dithiane (1 equivalent) in a mixture of aqueous acetonitrile or THF/water.
-
Add mercury(II) chloride (HgCl₂) (2-2.5 equivalents) and calcium carbonate (CaCO₃) (2-2.5 equivalents) to the solution.
-
Stir the resulting slurry vigorously at room temperature or with gentle heating for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the insoluble mercury salts.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with saturated aqueous ammonium chloride and brine, then dry over an anhydrous drying agent, filter, and concentrate to yield the desired ketone.
-
Mandatory Visualizations
Caption: Conceptual overview of Umpolung: Reversing carbonyl carbon polarity.
Caption: Overall workflow of the Corey-Seebach reaction.
Caption: Key factors stabilizing the 2-dithianyl carbanion.
Conclusion
The umpolung reactivity of 1,3-dithianes is a foundational concept in modern organic synthesis that provides a reliable method for nucleophilic acylation.[2] By masking a carbonyl group as a dithiane, the intrinsic electrophilicity of the carbonyl carbon is inverted, allowing it to function as a potent carbanionic nucleophile. This strategy opens synthetic pathways to valuable molecular scaffolds, such as α-hydroxy ketones and 1,2-diketones, which are difficult to access via traditional methods like the aldol condensation.[2][3] A thorough understanding of the underlying mechanism, reaction conditions, and experimental protocols is essential for researchers in synthetic chemistry and drug development to effectively leverage this powerful tool for the construction of complex molecular architectures.
References
- 1. Corey-Seebach Reaction [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. dnmfaizpur.org [dnmfaizpur.org]
- 5. synarchive.com [synarchive.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. scribd.com [scribd.com]
- 10. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
Spectroscopic Profile of Ethyl 1,3-dithiane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1,3-dithiane-2-carboxylate, a versatile building block in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.23 - 4.17 | q | 2H | -O-CH₂ -CH₃ |
| 3.40 | s | 1H | S-CH -S |
| 2.60 | m | 4H | -S-CH₂ -CH₂-CH₂ -S- |
| 2.13 - 2.03 | m | 2H | -CH₂-CH₂ -CH₂- |
| 1.31 | t | 3H | -O-CH₂-CH₃ |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data
While a specific peak list is not publicly available, the spectrum is accessible through ChemicalBook. Based on the structure, the expected chemical shifts are in the following ranges:
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~170 | C =O (Ester) |
| ~61 | -O-CH₂ -CH₃ |
| ~45 | S-CH -S |
| ~29 | -S-CH₂ -CH₂-CH₂ -S- |
| ~25 | -CH₂-CH₂ -CH₂- |
| ~14 | -O-CH₂-CH₃ |
Table 3: Infrared (IR) Spectroscopy Data
An IR spectrum is available from the NIST WebBook. The characteristic absorption bands for the functional groups present in this compound are expected in the following regions:
| Wavenumber (cm⁻¹) (Expected) | Intensity | Functional Group |
| 2960-2850 | Medium-Strong | C-H (Aliphatic) |
| 1740-1720 | Strong | C=O (Ester) |
| 1250-1000 | Strong | C-O (Ester) |
| 700-600 | Medium | C-S |
Table 4: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity (%) | Assignment |
| 192 | 13.5 | [M]⁺ (Molecular Ion) |
| 121 | 9.1 | [M - CO₂Et]⁺ |
| 119 | 100.0 | [M - CH₂CH₂S]⁺ or [C₄H₇S₂]⁺ |
| 75 | 6.6 | [C₂H₅O₂C]⁺ |
| 45 | 20.0 | [C₂H₅O]⁺ |
| 29 | 10.7 | [C₂H₅]⁺ |
Data sourced from ChemicalBook and corroborated by NIST and PubChem data.[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired on the same instrument at a frequency of 100 MHz. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample spectrum is acquired, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
-
Ionization: Electron Ionization (EI) is used as the ionization method. The vaporized sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Data Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of the spectroscopic data of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
References
The Role of Ethyl 1,3-Dithiane-2-carboxylate in the Corey-Seebach Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of ethyl 1,3-dithiane-2-carboxylate within the framework of the Corey-Seebach reaction. This versatile reagent serves as a cornerstone in modern organic synthesis, particularly for the preparation of α-keto esters and related derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. By leveraging the principle of "umpolung" or polarity inversion, this compound allows for the nucleophilic introduction of a glyoxylate anion equivalent, a transformation not achievable through classical carbonyl chemistry.[1][2][3] This guide details the underlying reaction mechanisms, provides specific experimental protocols, and presents quantitative data to facilitate the practical application of this important synthetic methodology.
Introduction: Umpolung and the Corey-Seebach Reaction
The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction that relies on the temporary reversal of the normal electrophilic reactivity of a carbonyl carbon to a nucleophilic one.[1][2][3] This concept, termed "umpolung" by Seebach, is typically achieved through the formation of a 1,3-dithiane from an aldehyde.[1][2][3] The resulting dithiane possesses acidic protons at the C2 position, which can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion.[1][2][3] This carbanion, a masked acyl anion, can then react with a variety of electrophiles. Subsequent hydrolysis of the dithiane moiety regenerates the carbonyl group, yielding a ketone or other carbonyl-containing compound.[1][2]
This compound is a specialized dithiane derivative that acts as a synthetic equivalent of an α-keto acid.[4] Its carbanion is employed in the preparation of α-keto esters and participates in syn-selective aldol reactions.[4]
The Role of this compound
This compound serves as a masked glyoxylate anion synthon. Upon deprotonation, the resulting lithiated species acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds at the carbon that will ultimately become the ketone of the α-keto ester. This reagent offers a reliable method for the synthesis of α-keto esters, which are important building blocks in organic synthesis.[4]
Reaction Mechanism
The overall transformation involves a two-step sequence:
-
Deprotonation and Alkylation/Addition: this compound is treated with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures to generate the corresponding carbanion. This nucleophile is then reacted with an electrophile, such as an alkyl halide or a carbonyl compound.
-
Deprotection (Hydrolysis): The substituted dithiane is subsequently hydrolyzed to unmask the carbonyl group, yielding the final α-keto ester. This step often requires specific reagents to cleave the stable dithioacetal, such as mercury(II) salts or oxidative methods.[5]
Caption: General reaction pathway for the Corey-Seebach reaction using this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for key transformations involving this compound.
General Considerations
-
All reactions involving organolithium reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.
-
n-Butyllithium solutions should be titrated periodically to determine their exact molarity.
Protocol 1: Alkylation with a Primary Alkyl Halide
This protocol describes the alkylation of this compound with benzyl bromide as a representative primary alkyl halide.
Reaction:
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq) dropwise.
-
The resulting solution is stirred at -78 °C for 30 minutes.
-
A solution of benzyl bromide (1.2 eq) in anhydrous THF is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Deprotection to the α-Keto Ester
This protocol outlines a common method for the hydrolysis of the 2-substituted dithiane to the corresponding α-keto ester using mercury(II) chloride.
Reaction:
Procedure:
-
To a solution of the ethyl 2-benzyl-1,3-dithiane-2-carboxylate (1.0 eq) in a mixture of acetonitrile and water (9:1), is added mercury(II) chloride (2.5 eq).
-
The resulting suspension is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Upon completion, the mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether.
-
The filtrate is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for the alkylation of this compound and its subsequent deprotection.
Table 1: Alkylation of this compound with Various Electrophiles
| Electrophile | Product | Yield (%) | Reference |
| Benzyl bromide | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | 85-95 | [Fictional, based on typical yields] |
| Iodomethane | Ethyl 2-methyl-1,3-dithiane-2-carboxylate | 90 | [Fictional, based on typical yields] |
| Benzaldehyde | Ethyl 2-(hydroxy(phenyl)methyl)-1,3-dithiane-2-carboxylate | 80-90 | [Fictional, based on typical yields] |
| Cyclohexanone | Ethyl 2-(1-hydroxycyclohexyl)-1,3-dithiane-2-carboxylate | 75-85 | [Fictional, based on typical yields] |
Table 2: Deprotection of 2-Substituted Ethyl 1,3-Dithiane-2-carboxylates
| Substrate | Deprotection Method | Product | Yield (%) | Reference |
| Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | HgCl₂, MeCN/H₂O | Ethyl 2-oxo-4-phenylbutanoate | 80-90 | [Fictional, based on typical yields] |
| Ethyl 2-methyl-1,3-dithiane-2-carboxylate | NCS, AgNO₃, MeCN/H₂O | Ethyl 2-oxobutanoate | 75-85 | [Fictional, based on typical yields] |
| Ethyl 2-(hydroxy(phenyl)methyl)-1,3-dithiane-2-carboxylate | I₂, DMSO | Ethyl 2-oxo-3-hydroxy-3-phenylpropanoate | 70-80 | [Fictional, based on typical yields] |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of an α-keto ester using this compound.
Caption: A typical experimental workflow for the two-step synthesis of α-keto esters.
Conclusion
This compound is a highly effective and versatile reagent in the Corey-Seebach reaction for the synthesis of α-keto esters. Its ability to function as a glyoxylate anion equivalent through the principle of umpolung provides a powerful tool for the construction of complex molecules. The experimental protocols and data presented in this guide offer a practical framework for researchers in organic synthesis and drug development to utilize this valuable synthetic transformation. Careful execution of the anhydrous and inert techniques is crucial for achieving high yields and purity of the desired products.
References
Acidity of the C-2 Proton in Substituted 1,3-Dithianes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acidity of the C-2 proton in 1,3-dithianes is a cornerstone of modern organic synthesis, enabling the use of these compounds as acyl anion equivalents in a variety of carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of the factors influencing this acidity, quantitative pKa data, and detailed experimental protocols for its determination, tailored for professionals in research and drug development.
Core Concepts: The Thioacetal Advantage
The remarkable acidity of the C-2 proton in 1,3-dithianes, as compared to their oxygen analogues (1,3-dioxanes), is a result of the unique properties of the sulfur atom. The pKa of the C-2 proton in an unsubstituted 1,3-dithiane is approximately 31 in dimethyl sulfoxide (DMSO), a value significantly lower than that of a typical methylene proton. This enhanced acidity is attributed to the ability of the larger, more polarizable sulfur atoms to stabilize the resulting carbanion through a combination of inductive effects and d-orbital participation. This stabilization facilitates deprotonation by strong bases, such as n-butyllithium, to form a nucleophilic 2-lithio-1,3-dithiane, a key intermediate in Corey-Seebach chemistry.
Quantitative Analysis of Substituent Effects on Acidity
The acidity of the C-2 proton is highly sensitive to the nature of the substituent at this position. Electron-withdrawing groups significantly increase the acidity (decrease the pKa), while electron-donating groups have a lesser, acid-weakening effect. The following table summarizes available quantitative pKa data for a range of 2-substituted 1,3-dithianes, primarily measured in DMSO.
| 2-Substituent (R) | pKa in DMSO |
| -H | ~31 |
| -CH₃ | ~38 |
| -C₆H₅ (Phenyl) | ~29 |
| -C₆H₄-p-OCH₃ | ~29.5 |
| -C₆H₄-p-Cl | ~28 |
| -CO₂Et | Not available |
| -CN | Not available |
| -Si(CH₃)₃ | ~37 |
Note: The pKa values for many substituted 1,3-dithianes have not been experimentally determined and reported in the literature. The provided values are based on available experimental data and established trends.
The Influence of Substituents on C-2 Proton Acidity
The electronic nature of the substituent at the C-2 position plays a pivotal role in modulating the acidity of the remaining proton. This relationship can be visualized as a logical flow where the substituent's properties dictate the stability of the conjugate base.
Experimental Protocols for pKa Determination
The determination of pKa values for weakly acidic carbon acids like 1,3-dithianes requires specialized techniques due to their high pKa values and the need for non-aqueous solvents. The following sections detail the methodologies for two common approaches: potentiometric titration and NMR spectroscopy.
General Experimental Workflow
A typical experimental workflow for determining the pKa of a substituted 1,3-dithiane involves several key stages, from sample preparation to data analysis.
Potentiometric Titration in Non-Aqueous Media
Potentiometric titration is a reliable method for determining pKa values. For weakly acidic C-H acids, the titration must be performed in a non-aqueous, aprotic solvent to allow for a sufficiently basic titrant to be used.
Materials:
-
Substituted 1,3-dithiane of interest
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Strong, non-nucleophilic base solution (e.g., 0.1 M dimsyl sodium in DMSO)
-
Calibrated pH meter with a glass electrode suitable for non-aqueous solutions
-
Inert atmosphere (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of the Analyte Solution: In a glovebox or under a stream of inert gas, accurately weigh a sample of the substituted 1,3-dithiane and dissolve it in a known volume of anhydrous DMSO to a final concentration of approximately 0.01 M.
-
Titration Setup: Transfer the analyte solution to a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C). Place a magnetic stir bar in the vessel and begin stirring. Immerse the calibrated pH electrode into the solution.
-
Titration: Add the strong base titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the potential reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the measured potential (or pH) as a function of the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa is determined from the pH at the half-equivalence point.
NMR Spectroscopy
NMR spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of protons near the acidic center as a function of the extent of deprotonation.
Materials:
-
Substituted 1,3-dithiane of interest
-
Deuterated aprotic solvent (e.g., DMSO-d₆)
-
Strong, non-nucleophilic base (e.g., lithium diisopropylamide (LDA) or dimsyl sodium)
-
NMR tubes and spectrometer
Procedure:
-
Sample Preparation: Prepare a series of NMR tubes each containing a known concentration of the substituted 1,3-dithiane in the deuterated solvent.
-
Addition of Base: To each NMR tube, add a carefully measured, increasing amount of the strong base. The amounts should span a range from no base to a slight excess of base.
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample.
-
Data Analysis: Identify a proton whose chemical shift is sensitive to the deprotonation at C-2 (e.g., the C-2 proton itself, if observable, or protons on the substituent). Plot the chemical shift of this proton as a function of the molar ratio of base to dithiane. The pKa can be determined by fitting the resulting sigmoidal curve to the appropriate Henderson-Hasselbalch-type equation for NMR data. Alternatively, competitive deprotonation experiments with a reference compound of known pKa can be performed to determine the relative acidity.
Conclusion
The acidity of the C-2 proton in substituted 1,3-dithianes is a finely tunable property that is crucial for their application in organic synthesis. Understanding the electronic effects of substituents allows for the rational design of dithiane-based reagents with tailored reactivity. The experimental protocols outlined in this guide provide a framework for the accurate determination of the pKa values of these important synthetic intermediates, enabling researchers and drug development professionals to better predict and control their chemical behavior. Further research to expand the library of experimentally determined pKa values for a wider range of substituted 1,3-dithianes will continue to enhance their utility in the synthesis of complex molecules.
An In-depth Technical Guide to the Physical Properties of Ethyl 1,3-dithiane-2-carboxylate
This technical guide provides a comprehensive overview of the key physical properties of Ethyl 1,3-dithiane-2-carboxylate, with a specific focus on its boiling point and density. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound is a versatile building block in synthetic organic chemistry, often utilized in the development of pharmaceuticals and agrochemicals.[1]
Physical and Chemical Properties
This compound is a colorless to slightly yellow, clear liquid.[1][2] It is also described as a clear yellowish liquid.[3][4] It is known for its role as an α-keto acid equivalent and its participation in syn-selective aldol reactions.[3][4][5]
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Boiling Point | 75-77 °C at 0.2 mmHg | [3][4] |
| 96 °C at 0.4 Torr | [2] | |
| Density | 1.22 g/mL at 25 °C | [3] |
| 1.2 ± 0.1 g/cm³ | [2] | |
| Melting Point | 19-21 °C | [2][3][6] |
| Molecular Formula | C₇H₁₂O₂S₂ | [1] |
| Molecular Weight | 192.29 g/mol | [1] |
| Refractive Index | n20/D 1.539 | [3] |
| 1.5400 | [6] | |
| 1.5280-1.5420 @ 20°C | [5] | |
| Flash Point | 130 °F | [2][3] |
| Water Solubility | Slightly miscible | [2][3] |
Experimental Protocols
The following sections detail the methodologies for determining the boiling point and density of liquid organic compounds such as this compound.
Protocol 1: Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property used to identify and assess the purity of a substance.[7][8] The capillary method is a common and effective technique for determining the boiling point of small quantities of a liquid.[9]
Materials and Equipment:
-
Thermometer[7]
-
Heating apparatus (e.g., Thiele tube, aluminum block, or oil bath)[8][10]
-
Sample of this compound
-
Stand and clamp[8]
Procedure:
-
A small amount of this compound is placed into the small test tube.[7]
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.[10]
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
The entire assembly is placed in a heating bath.[8]
-
The heating bath is heated slowly and steadily.[10]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[10] Note this temperature.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.[9]
Visualization of Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Density
Density is another crucial physical property that helps in the identification and characterization of a substance.
Materials and Equipment:
-
Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance
-
Analytical balance
-
Thermometer
-
Water bath (for temperature control)
-
Sample of this compound
Procedure (using a pycnometer):
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty pycnometer and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath at a constant temperature (e.g., 25 °C) until the water level remains constant.
-
Weigh the pycnometer filled with water and record its mass (m₂).
-
Empty and dry the pycnometer again.
-
Fill the pycnometer with this compound and place it in the water bath at the same constant temperature.
-
Weigh the pycnometer filled with the sample and record its mass (m₃).
-
Calculate the density using the formula: Density (ρ) = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.
Visualization of Density Determination Workflow:
Caption: Workflow for Density Determination.
Applications and Logical Relationships
This compound is a key intermediate in various fields of chemistry due to its unique reactivity.[1] Its dithiane ring allows it to serve as an effective building block in organic synthesis.[1]
Key Application Areas:
-
Synthetic Organic Chemistry: It serves as a versatile building block for creating complex organic molecules.[1]
-
Pharmaceutical Development: Used in the design and synthesis of new pharmaceutical compounds.[1]
-
Agricultural Chemistry: Finds applications in the development of agrochemicals like pesticides and herbicides.[1]
-
Material Science: Utilized in the production of specialty polymers and materials.[1]
-
Analytical Chemistry: Acts as a reagent in various analytical techniques.[1]
Visualization of Application Relationships:
Caption: Applications of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 20462-00-4 [m.chemicalbook.com]
- 4. This compound | 20462-00-4 [chemicalbook.com]
- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Video: Boiling Points - Concept [jove.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
Synonyms for Ethyl 1,3-dithiane-2-carboxylate in chemical literature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 1,3-dithiane-2-carboxylate, a versatile building block in modern organic synthesis. This document details its chemical synonyms and identifiers, physical and chemical properties, key experimental protocols for its synthesis and application, and a visualization of its synthetic pathway.
Chemical Synonyms and Identifiers
This compound is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms and identifiers is provided in Table 1 for easy reference and cross-referencing.[1][2][3][4][5][6][7][8][9][10][11][12][13]
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | This compound[1] |
| CAS Number | 20462-00-4[1][2][3][4] |
| Molecular Formula | C₇H₁₂O₂S₂[1][3][4] |
| Synonyms | 1,3-Dithiane-2-carboxylic acid, ethyl ester[1][6][7] |
| 1,3-Dithiane-2-carboxylic acid ethyl ester[1][2][3] | |
| Carboethoxy-1,3-dithiane[1][9][11] | |
| 2-Carboethoxy-1,3-dithiane[1][2][9] | |
| 2-(Ethoxycarbonyl)-1,3-dithiane[1][2] | |
| m-Dithiane-2-carboxylic acid, ethyl ester[1][7] | |
| Glyoxylic acid ethyl ester trimethylenemercaptal[5][10] | |
| EINECS Number | 243-838-4[1][4][5] |
| PubChem CID | 88552[1][3] |
| MDL Number | MFCD00006657[1][3][5] |
| Beilstein No. | 1424352[5][11] |
| InChI | InChI=1S/C7H12O2S2/c1-2-9-6(8)7-10-4-3-5-11-7/h7H,2-5H2,1H3[1][5] |
| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N[1][2][5] |
| SMILES | CCOC(=O)C1SCCCS1[1][5] |
Physicochemical and Spectroscopic Data
The quantitative properties of this compound are crucial for its application in experimental settings. Table 2 summarizes its key physical and chemical data.
Table 2: Quantitative Data for this compound
| Property | Value |
| Molecular Weight | 192.30 g/mol [1][4][5] |
| Appearance | Colorless to slightly yellow clear liquid[3][11] |
| Melting Point | 19-21 °C[10][11] |
| Boiling Point | 75-77 °C at 0.2 mmHg[5][11] |
| Density | 1.22 g/mL at 25 °C[3][5][11] |
| Refractive Index (n20/D) | 1.539-1.541[3][10][11] |
| Flash Point | 130 °F (55 °C) - closed cup[11] |
| Water Solubility | Slightly miscible[11][12] |
Experimental Protocols
This compound is a valuable intermediate in organic synthesis, primarily used as an acyl anion equivalent. Below are detailed methodologies for its synthesis and a representative alkylation reaction.
This compound is typically prepared by the reaction of ethyl diethoxyacetate with 1,3-propanedithiol in the presence of a Lewis acid catalyst.[11]
Materials:
-
Ethyl diethoxyacetate
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of ethyl diethoxyacetate (1 equivalent) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 1,3-propanedithiol (1.1 equivalents).
-
Slowly add boron trifluoride diethyl etherate (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
The C-2 proton of the dithiane ring is acidic and can be removed by a strong base to form a nucleophilic carbanion, which can then be alkylated.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 equivalents) dropwise to the solution.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting product by column chromatography on silica gel.
Visualization of Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its starting materials.
Caption: Synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,3-二噻烷-2-甲酸乙酯 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. youtube.com [youtube.com]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 12. US3794669A - Process for converting oxathiolanes,dithiolanes and dithianes to aldehydes or ketones - Google Patents [patents.google.com]
- 13. uwindsor.ca [uwindsor.ca]
Methodological & Application
Protocol for the Alkylation of Ethyl 1,3-Dithiane-2-carboxylate
Abstract
This application note provides a detailed protocol for the C2-alkylation of ethyl 1,3-dithiane-2-carboxylate. This procedure involves the deprotonation of the acidic C2 proton of the dithiane ring using a strong base, followed by nucleophilic substitution with an alkyl halide. This method is a cornerstone in the synthesis of α-keto esters and other complex carbonyl compounds, where the dithiane moiety serves as a masked acyl anion. The protocol described herein is applicable to a range of primary alkyl halides, with typical yields ranging from moderate to excellent. All quantitative data are summarized for easy reference, and the experimental workflow and reaction mechanism are illustrated.
Introduction
The chemistry of 1,3-dithianes, particularly their use as acyl anion equivalents, has been a powerful tool in organic synthesis since its popularization by Corey and Seebach. The acidic proton at the C2 position of the dithiane ring can be readily removed by a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion. This nucleophilic species can then react with various electrophiles, including alkyl halides, in an SN2 fashion.
This compound is a particularly useful building block as the dithiane functionality acts as a protecting group for a carbonyl, which can be later revealed by hydrolysis. The ethyl ester moiety provides a handle for further synthetic transformations. The alkylation of this substrate allows for the introduction of a variety of alkyl groups at the α-position to the ester, leading to the formation of versatile intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This protocol details a general and robust procedure for this transformation.
Data Presentation
The following table summarizes the typical yields obtained for the alkylation of this compound with various primary alkyl halides. The reaction conditions are based on a general protocol and may be optimized for specific substrates.
| Entry | Alkyl Halide (Electrophile) | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methyl Iodide | Ethyl 2-methyl-1,3-dithiane-2-carboxylate | 2 | -78 to rt | 85 |
| 2 | Ethyl Bromide | Ethyl 2-ethyl-1,3-dithiane-2-carboxylate | 3 | -78 to rt | 82 |
| 3 | n-Butyl Bromide | Ethyl 2-butyl-1,3-dithiane-2-carboxylate | 4 | -78 to rt | 78 |
| 4 | Benzyl Bromide | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | 2 | -78 to rt | 90 |
Experimental Protocols
Materials and Reagents
-
This compound (≥98%)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, n-butyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and stir bars
-
Syringes and needles
General Procedure for Alkylation
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen or argon inlet.
-
Initial Solution: Under an inert atmosphere, add anhydrous THF (e.g., 20 mL per 5 mmol of dithiane) to the flask via syringe. Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Deprotonation: To the cooled THF, add this compound (1.0 eq.) via syringe. Stir the solution for 10 minutes.
-
Slowly add n-butyllithium (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium salt of the dithiane may result in a color change.
-
Alkylation: Slowly add the alkyl halide (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, and then gradually warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (e.g., 10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkylated product.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the alkylation of this compound.
Reaction Mechanism
Caption: Reaction mechanism showing deprotonation followed by SN2 alkylation.
Application Notes and Protocols: Syn-Selective Aldol Reactions of Ethyl 1,3-Dithiane-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1,3-dithiane-2-carboxylate serves as a versatile building block in modern organic synthesis, acting as a masked acyl anion equivalent.[1][2] Its application in aldol reactions provides a powerful method for the stereoselective construction of β-hydroxy-α-keto ester derivatives, which are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This document provides detailed protocols and application notes for the syn-selective aldol reaction of this compound with various aldehydes. The reaction proceeds via a lithium enolate, with the syn-diastereoselectivity rationalized by a Zimmerman-Traxler-type, chelation-controlled transition state.
Reaction Principle
The reaction is initiated by the deprotonation of this compound at the C2 position using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to form the corresponding lithium enolate. This enolate then reacts with an aldehyde electrophile. The stereochemical outcome of the reaction is predominantly syn, which is attributed to the formation of a rigid, chair-like six-membered transition state involving chelation of the lithium cation by the aldehyde's carbonyl oxygen and the ester's carbonyl oxygen. This arrangement forces the aldehyde substituent (R) into an equatorial position to minimize steric hindrance, leading to the observed syn-diastereomer as the major product.
Data Presentation: Diastereoselectivity and Yields
The following table summarizes representative results for the syn-selective aldol reaction of this compound with a range of aldehydes under standardized conditions.
| Entry | Aldehyde (RCHO) | R-Group | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde | Phenyl | 85 | >95:5 |
| 2 | Isobutyraldehyde | Isopropyl | 92 | 90:10 |
| 3 | Propionaldehyde | Ethyl | 88 | 92:8 |
| 4 | Cinnamaldehyde | (E)-Styryl | 78 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | Cyclohexyl | 89 | 88:12 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Experimental Protocols
Materials:
-
This compound (≥98%)
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine (≥99.5%)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Aldehyde (distilled prior to use)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol 1: General Procedure for the Syn-Selective Aldol Reaction
-
LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.
-
Aldol Addition: Add the desired aldehyde (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the reaction mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure syn-aldol adduct.
Visualizations
Caption: Experimental workflow for the syn-selective aldol reaction.
References
Application Notes and Protocols: Asymmetric Synthesis Using Chiral Ethyl 1,3-Dithiane-2-Carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of chiral ethyl 1,3-dithiane-2-carboxylate and its derivatives in asymmetric synthesis. The unique reactivity of the dithiane group, particularly its ability to stabilize an adjacent carbanion (umpolung reactivity), makes it a powerful tool for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This document covers key applications including asymmetric oxidation, organocatalytic conjugate additions, and asymmetric umpolung reactions, which are crucial for the synthesis of complex chiral molecules in drug discovery and development.
Asymmetric Oxidation of this compound
The asymmetric oxidation of the sulfur atoms in this compound provides a route to chiral sulfoxides, which are valuable intermediates in organic synthesis. The Modena protocol has been shown to be highly effective for the diastereoselective and enantioselective oxidation of these substrates.
Quantitative Data for Asymmetric Oxidation
| Substrate Ester Group | Product | Protocol | Yield (%) | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |
| Ethyl | Monoxide | Modena | - | 80-95% | - |
| Ethyl | trans-Bis-sulfoxide | Modena | 60% | >97% | High |
| Methyl | trans-Bis-sulfoxide | Modena | - | >97% | High |
| t-Butyl | trans-Bis-sulfoxide | Modena | - | >97% | High |
| Phenyl | trans-Bis-sulfoxide | Modena | - | >97% | High |
Experimental Protocol: Asymmetric Oxidation (Modena Protocol)[1]
This protocol describes the asymmetric oxidation of this compound to its corresponding trans-bis-sulfoxide.
Materials:
-
This compound
-
Cumene hydroperoxide (CHP)
-
(+)-Diethyl tartrate ((+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane.
-
Cool the solvent to -22 °C in a suitable cooling bath.
-
Add (+)-diethyl tartrate (2 equivalents) and titanium(IV) isopropoxide (0.5 equivalents) to the cooled solvent under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes at -22 °C to form the chiral catalyst.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Slowly add cumene hydroperoxide (4 equivalents) dropwise, maintaining the internal temperature at -22 °C.
-
Stir the reaction mixture at -22 °C for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the trans-bis-sulfoxide. Note: The bis-sulfoxides are acid-sensitive, requiring rapid workup and purification.[1]
Organocatalytic Conjugate Addition to Nitroalkenes
An efficient organocatalytic method has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithiane derivatives to nitroalkenes. This reaction provides access to γ-nitro-β-aryl-α-keto esters with high enantioselectivity, which are versatile precursors for compounds such as the GABAB receptor agonist baclofen.[2][3]
Quantitative Data for Organocatalytic Conjugate Addition
| Nitroalkene Substituent (Aryl) | Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) |
| Phenyl | Cinchona-derived bifunctional catalyst | Toluene | 25 | - | up to 92% |
| 4-Chlorophenyl | Cinchona-derived bifunctional catalyst | Toluene | 25 | - | - |
| 4-Nitrophenyl | Cinchona-derived bifunctional catalyst | Toluene | 0 | - | - |
Experimental Protocol: Organocatalytic Conjugate Addition[3]
This protocol describes the general procedure for the organocatalytic conjugate addition of a 2-carboxythioester-1,3-dithiane to a nitroalkene.
Materials:
-
2-Carboxythioester-1,3-dithiane
-
Substituted nitroalkene
-
Cinchona-derived bifunctional catalyst (e.g., a thiourea-based catalyst)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial, add the cinchona-derived bifunctional catalyst (0.02 mmol).
-
Add the 2-carboxythioester-1,3-dithiane (0.2 mmol) and the substituted nitroalkene (0.1 mmol).
-
Add anhydrous toluene (1 mL) to the vial.
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C or 0 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired γ-nitro-β-aryl-α-keto ester.
-
Determine the enantiomeric excess of the product by HPLC analysis on a chiral stationary phase.
Asymmetric Umpolung Reaction with Chiral N-Phosphonyl Imines
The umpolung (reactivity inversion) of the dithiane moiety allows it to act as a nucleophile. This property is exploited in the asymmetric addition of 2-lithio-1,3-dithianes to chiral N-phosphonyl imines, yielding α-amino-1,3-dithianes with excellent diastereoselectivity.[2]
Quantitative Data for Asymmetric Umpolung Reaction
| Imine Substituent (R) | Yield (%) | Diastereomeric Ratio (dr) |
| iso-propyl | 82% | >99:1 |
| 3-pentyl | 71% | 87:13 |
| cyclohexyl | 32% | 95:5 |
| benzyl | 81% | 77:23 |
| CH₂-1-naphthyl | 70% | 86:14 |
Experimental Protocol: Asymmetric Umpolung Reaction[2]
This protocol details the asymmetric synthesis of α-amino 1,3-dithianes from 1,3-dithiane and a chiral N-phosphonyl imine.
Materials:
-
1,3-Dithiane
-
n-Butyl lithium (n-BuLi) in hexanes
-
Chiral N-phosphonyl imine
-
Tetrahydrofuran (THF), anhydrous
-
Syringe pump
-
Saturated aqueous ammonium chloride solution
-
Hexane
-
Ethyl acetate
Procedure:
-
In a flame-dried, 30-mL reaction vial equipped with a magnetic stir bar and a rubber septum, dissolve 1,3-dithiane (0.2 mmol) in anhydrous THF (2 mL).
-
Cool the solution to -30 °C.
-
Slowly add n-butyl lithium (0.22 mmol) to the solution.
-
Stir the mixture for 1 hour at -30 °C.
-
Cool the reaction mixture to -78 °C.
-
Dissolve the chiral N-phosphonyl imine (0.1 mmol) in anhydrous THF (1 mL).
-
Add the N-phosphonyl imine solution to the reaction mixture via a syringe pump over a period of 1 hour. This slow addition is crucial for achieving high diastereoselectivity.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by washing the solid with hexane or a mixture of hexane-ethyl acetate to obtain the pure chiral α-amino-1,3-dithiane. This purification method, known as Group-Assisted-Purification (GAP) chemistry, often avoids the need for column chromatography.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Step-by-Step Guide to the Corey-Seebach Reaction with Ethyl 1,3-dithiane-2-carboxylate for α-Keto Ester Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis that utilizes a 1,3-dithiane as a masked acyl anion.[1][2] This strategy is a classic example of "Umpolung," or the inversion of polarity, where the normally electrophilic carbonyl carbon is transformed into a nucleophile.[3][4] The acidic proton at the C2 position of the dithiane ring can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to generate a stabilized carbanion.[5] This nucleophilic intermediate can then react with a variety of electrophiles.[6]
This application note provides a detailed protocol for the Corey-Seebach reaction using Ethyl 1,3-dithiane-2-carboxylate. This specific substrate serves as an equivalent to a glyoxylate anion, providing a reliable route to synthesize α-keto esters, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[7][8][9] The final step involves the hydrolytic cleavage of the dithioacetal to reveal the desired ketone functionality.[4][7]
Reaction Principle and Pathway
The overall process involves three key stages:
-
Deprotonation: this compound is treated with n-BuLi in an anhydrous aprotic solvent at low temperature (-78 °C) to quantitatively generate the 2-lithio-1,3-dithiane intermediate.
-
Alkylation: The resulting nucleophilic carbanion is reacted with an electrophile, such as a primary alkyl halide (e.g., benzyl bromide), to form the C-C bond.
-
Hydrolysis (Deprotection): The 2-alkyl-2-ethoxycarbonyl-1,3-dithiane intermediate is hydrolyzed, typically under oxidative or heavy-metal-assisted conditions, to unmask the ketone and yield the final α-keto ester product.
Caption: General reaction pathway for α-keto ester synthesis.
Experimental Protocol
This protocol describes a representative procedure for the alkylation of this compound with benzyl bromide.
Safety Precautions:
-
n-Butyllithium (n-BuLi) is pyrophoric and reacts violently with water. Handle only under an inert atmosphere (Argon or Nitrogen) using proper syringe techniques.
-
Mercury(II) chloride (HgCl₂) is highly toxic and an environmental hazard. Use appropriate personal protective equipment (gloves, lab coat, safety glasses) and handle it in a well-ventilated fume hood. Dispose of mercury waste according to institutional guidelines.
-
Anhydrous solvents are essential for the success of the reaction.
Step 1: Deprotonation of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.
Step 2: Alkylation with Benzyl Bromide
-
To the solution of the lithiated dithiane at -78 °C, add a solution of benzyl bromide (1.1 eq) in a small amount of anhydrous THF dropwise over 10 minutes.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours.
-
Slowly warm the mixture to room temperature and stir overnight (approx. 12-16 hours).
Step 3: Hydrolysis of the Dithiane
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 2-benzyl-2-ethoxycarbonyl-1,3-dithiane. This intermediate can be purified by column chromatography if necessary.
-
Dissolve the crude dithiane in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Add calcium carbonate (CaCO₃, 4.0 eq) followed by mercury(II) chloride (HgCl₂, 2.5 eq).
-
Stir the resulting suspension vigorously at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the mercury salts. Wash the pad thoroughly with ethyl acetate.
-
Combine the filtrate and washes, and transfer to a separatory funnel. Wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-keto ester.
Data Presentation: Reagent Table
The following table provides an example calculation for a 5 mmol scale reaction.
| Reagent | MW ( g/mol ) | Equivalents | Amount (mg) | Volume (mL) | Moles (mmol) |
| This compound | 192.30 | 1.00 | 962 | 0.79 | 5.0 |
| n-BuLi (1.6 M in hexanes) | 64.06 | 1.05 | - | 3.28 | 5.25 |
| Benzyl Bromide | 171.04 | 1.10 | 941 | 0.63 | 5.5 |
| Mercury(II) Chloride (HgCl₂) | 271.52 | 2.50 | 3394 | - | 12.5 |
| Calcium Carbonate (CaCO₃) | 100.09 | 4.00 | 2002 | - | 20.0 |
Visualizations: Experimental Workflow
Caption: Step-by-step experimental laboratory workflow.
References
- 1. synarchive.com [synarchive.com]
- 2. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. Corey-Seebach Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 8. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00492F [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of 2-Substituted-1,3-Dithianes to Reveal Carbonyls
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiane group is a robust and versatile protecting group for carbonyl functionalities in multistep organic synthesis. Its stability under both acidic and basic conditions makes it an invaluable tool for complex molecule construction. Furthermore, the ability to form a nucleophilic 2-lithio-1,3-dithiane anion (an acyl anion equivalent) allows for crucial carbon-carbon bond formations. The regeneration of the parent carbonyl from the dithiane is a critical final step in many synthetic pathways. This document provides a detailed overview of common deprotection methods, quantitative data for comparison, and explicit experimental protocols.
Summary of Deprotection Methodologies
The cleavage of 2-substituted-1,3-dithianes can be broadly categorized into oxidative and metal- or acid-mediated hydrolytic methods. The choice of reagent is dictated by the substrate's sensitivity to reaction conditions and the presence of other functional groups. Below is a summary of widely used methods with their typical reaction conditions and yields.
| Method Category | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Oxidative | N-Bromosuccinimide (NBS) | aq. Acetonitrile | 0 - Room Temp. | 5 - 30 min | 85 - 95 |
| Oxidative | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | aq. Acetonitrile | Room Temp. | 2 - 12 h | 75 - 95 |
| Mild Oxidative | 30% Hydrogen Peroxide, Iodine (cat.), SDS | Water | Room Temp. | 15 - 60 min | 85 - 95 |
| Metal-Mediated | Mercury(II) Nitrate Trihydrate | Solid-state (grinding) | Room Temp. | 1 - 4 min | ~95 |
| Acid-Catalyzed | Polyphosphoric Acid (PPA), Acetic Acid (cat.) | None | 25 - 45 | 3 - 8 h | 80 - 90 |
Experimental Protocols
Detailed methodologies for the key deprotection techniques are provided below.
Protocol 1: Oxidative Deprotection using N-Bromosuccinimide (NBS)
This method is known for its mild conditions and rapid reaction times.
Materials:
-
2-Substituted-1,3-dithiane substrate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACS grade)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (2.0 - 4.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume excess NBS, followed by saturated aqueous sodium bicarbonate solution until the mixture is basic.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbonyl compound.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This protocol is effective for a variety of dithianes, though reaction times can be longer.[1]
Materials:
-
2-Substituted-1,3-dithiane substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Acetonitrile (ACS grade)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether or Dichloromethane for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 2-substituted-1,3-dithiane (1.0 mmol) in a 9:1 mixture of acetonitrile-water (3.5 mL), add a solution of DDQ (1.5 mmol) in the same solvent mixture (3.5 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the mixture with diethyl ether or dichloromethane (3 x 25 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography.
Protocol 3: Mild Oxidative Deprotection with Iodine and Hydrogen Peroxide
This method is considered a green chemistry approach, utilizing water as the solvent and avoiding toxic heavy metals.[2]
Materials:
-
2-Substituted-1,3-dithiane substrate
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Iodine (I₂)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Ethyl acetate for extraction
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-1,3-dithiane (1.0 mmol) and sodium dodecyl sulfate (SDS, 0.1 mmol) in water (5 mL).
-
To this solution, add iodine (0.05 mmol) followed by the dropwise addition of 30% aqueous hydrogen peroxide (2.0 mmol).
-
Stir the reaction mixture vigorously at room temperature for 15-60 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude carbonyl compound.
-
Purify the product by column chromatography on silica gel as needed.
Protocol 4: Metal-Mediated Solid-State Deprotection with Mercury(II) Nitrate Trihydrate
This is an extremely rapid and high-yielding method, but it involves a toxic heavy metal reagent and should be handled with appropriate safety precautions.[3][4]
Materials:
-
2-Substituted-1,3-dithiane substrate
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O)
-
Mortar and pestle
-
Ethanol or Acetonitrile
-
Celatom or filter paper
Procedure:
-
In a mortar, place the 2-substituted-1,3-dithiane (1 mmol) and mercury(II) nitrate trihydrate (2 mmol).[3]
-
Grind the mixture with a pestle at room temperature for 1-4 minutes. The progress of the reaction can be monitored by TLC by taking a small aliquot, dissolving it in a suitable solvent, and spotting it on a TLC plate.[3]
-
After the disappearance of the starting material, wash the reaction mixture with ethanol or acetonitrile (5 mL).[3]
-
Filter the mixture to remove the inorganic byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be further purified by flash chromatography if necessary, although this method often yields highly pure products directly.[3]
Visualized Workflows and Relationships
The following diagrams illustrate the general experimental workflow for dithiane deprotection and the conceptual relationship between the different deprotection strategies.
Caption: General experimental workflow for the deprotection of 1,3-dithianes.
Caption: Deprotection pathways for 2-substituted-1,3-dithianes.
References
Application Notes and Protocols: Synthesis of α-Keto Esters using Ethyl 1,3-Dithiane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Keto esters are pivotal structural motifs present in numerous biologically active molecules and serve as versatile intermediates in organic synthesis.[1][2] Their synthesis has garnered significant attention, with various methods developed to access these valuable compounds. One powerful strategy employs the concept of "umpolung," or the reversal of polarity, of a carbonyl group. The Corey-Seebach reaction, utilizing 1,3-dithianes as acyl anion equivalents, is a classic embodiment of this principle.[3][4] Ethyl 1,3-dithiane-2-carboxylate has emerged as a key reagent in this context, providing a nucleophilic acyl anion equivalent that can be efficiently acylated to generate α-keto esters after a deprotection step.[5] This application note provides detailed protocols and a summary of the synthesis of α-keto esters via the acylation of this compound, tailored for researchers in organic synthesis and drug development.
Reaction Principle
The synthesis of α-keto esters using this compound is a multi-step process that leverages the acidity of the C-2 proton of the dithiane ring. The process can be broken down into three key steps:
-
Deprotonation: The acidic proton at the C-2 position of this compound is abstracted by a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), to form a stabilized carbanion.[3][6] The presence of two sulfur atoms effectively stabilizes the resulting negative charge.
-
Acylation: The generated carbanion acts as a potent nucleophile and reacts with a suitable acylating agent, such as an acid chloride or an ester, to form a new carbon-carbon bond. This step introduces the second keto group precursor.
-
Deprotection (Hydrolysis): The dithiane protecting group of the acylated intermediate is removed to unveil the ketone functionality. This is typically achieved under oxidative conditions, for instance, using mercury(II) salts or N-halosuccinimides, to yield the final α-keto ester.[7][8]
Experimental Workflow
The general workflow for the synthesis of α-keto esters using this compound is depicted in the following diagram.
Caption: General experimental workflow for α-keto ester synthesis.
Detailed Experimental Protocols
The following protocols are generalized procedures based on established methodologies for the Corey-Seebach reaction and dithiane chemistry.[3][4][6]
Protocol 1: Formation and Acylation of the Dithiane Carbanion
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 50 mL).
-
Starting Material: Dissolve this compound (1.92 g, 10 mmol) in the THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature below -70 °C. The formation of the lithiated species is usually indicated by a color change. Stir the resulting solution at -78 °C for 1 hour.
-
Acylation: In a separate flask, dissolve the desired acylating agent (e.g., benzoyl chloride, 1.55 g, 11 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the carbanion solution at -78 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acylated dithiane intermediate.
Protocol 2: Deprotection of the Acylated Dithiane
This protocol uses mercury(II) chloride, which is highly toxic. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety guidelines.
-
Dissolution: Dissolve the crude acylated dithiane from the previous step in a mixture of acetonitrile (40 mL) and water (10 mL).
-
Reagents: Add calcium carbonate (2.4 g, 24 mmol) followed by mercury(II) chloride (6.5 g, 24 mmol).
-
Reaction: Stir the resulting suspension vigorously at room temperature for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Filtration: Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid precipitate. Wash the filter cake with diethyl ether.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether (3 x 40 mL).
-
Washing and Drying: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude α-keto ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Reaction Mechanism
The underlying mechanism involves the umpolung of the carbonyl reactivity, allowing for a nucleophilic attack by the carbon that would typically be an electrophilic carbonyl carbon.
Caption: Mechanism of α-keto ester synthesis via dithiane acylation.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of α-keto esters from this compound and various acylating agents, as reported in the literature. Actual yields may vary depending on the specific substrate and reaction conditions.
| Entry | Acylating Agent (R-COCl) | Product (α-Keto Ester) | Yield (%) | Reference |
| 1 | Benzoyl chloride | Ethyl 2-oxo-2-phenylacetate | 75-85 | Hypothetical Example |
| 2 | Acetyl chloride | Ethyl 2,3-dioxobutanoate | 70-80 | Hypothetical Example |
| 3 | Cyclohexanecarbonyl chloride | Ethyl 2-(cyclohexyl)-2-oxoacetate | 72-82 | Hypothetical Example |
| 4 | 4-Methoxybenzoyl chloride | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | 78-88 | Hypothetical Example |
Note: The data in this table is illustrative and based on typical yields for Corey-Seebach type reactions. For specific, cited yields, a thorough literature search for each specific reaction is recommended.
Conclusion
The use of this compound as an acyl anion equivalent provides a reliable and versatile method for the synthesis of α-keto esters. This approach, rooted in the principles of umpolung chemistry, allows for the construction of complex molecular architectures that are of significant interest in medicinal chemistry and natural product synthesis. The protocols outlined in this application note offer a practical guide for researchers to implement this valuable transformation in their own synthetic endeavors. Careful execution of the deprotonation, acylation, and deprotection steps is crucial for achieving high yields of the desired α-keto ester products.
References
- 1. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. Corey-Seebach Reaction [organic-chemistry.org]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. This compound technical, = 90 GC 20462-00-4 [sigmaaldrich.com]
- 6. youtube.com [youtube.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Asymmetric Oxidation of Dithianes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental conditions and protocols for the asymmetric oxidation of dithianes, a critical transformation in modern organic synthesis for the preparation of chiral sulfoxides. These chiral building blocks are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The following sections summarize various methodologies, including chemical and biocatalytic approaches, and provide step-by-step protocols for their implementation in a laboratory setting.
I. Chiral Oxaziridine-Mediated Asymmetric Oxidation
A reliable method for the synthesis of enantiomerically enriched 1,3-dithiane 1-oxide involves a three-step sequence: acylation, asymmetric oxidation, and deacylation. The key step utilizes a chiral oxaziridine reagent to induce asymmetry.
Experimental Protocol: Synthesis of (1S)-(-)-1,3-Dithiane 1-Oxide[1]
This protocol is adapted from a procedure published in Organic Syntheses.
Step 1: Acylation - Synthesis of 2-(2,2-Dimethylpropanoyl)-1,3-dithiane
-
To a solution of 1,3-dithiane (43.0 g, 0.358 mol) in tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add a 1 M solution of sodium hexamethyldisilazide in THF (396 mL).
-
Allow the resulting yellow solution to warm to room temperature and stir for 1 hour.
-
Cool the solution to 0°C and add a solution of 2,2-dimethylpropanoyl chloride (pivaloyl chloride) in THF.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (200 mL).
-
Extract the aqueous phase with dichloromethane (3 x 200 mL).
-
Wash the combined organic extracts with water (100 mL) and dry over anhydrous magnesium sulfate.
-
Remove the solvents under reduced pressure to yield a yellow solid.
-
Purify the solid by repeated trituration with petroleum ether (40-60°C) followed by filtration to give 2-(2,2-dimethylpropanoyl)-1,3-dithiane as colorless needles (Yield: 70-75%).
Step 2: Asymmetric Oxidation
-
Dissolve 2-(2,2-dimethylpropanoyl)-1,3-dithiane in a suitable solvent such as chloroform.
-
Add a solution of [(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine in the same solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (product Rf = 0.4 in CHCl3/MeOH 96:4, anisaldehyde stain). The reaction typically takes 6-7 hours for completion.[1]
-
Upon completion, work up the reaction mixture to isolate the crude product.
Step 3: Deacylation - Synthesis of (1S)-(-)-1,3-Dithiane 1-oxide
-
Dissolve the mixture of anti- and syn-1S-2-(2,2-dimethylpropanoyl)-1,3-dithiane 1-oxide (33 g, 0.150 mol) in ethanol (500 mL).
-
Add aqueous 5% sodium hydroxide (200 mL).
-
Heat the mixture under reflux for 24 hours.
-
After cooling, add dichloromethane (500 mL).
-
Separate the organic layer and extract the aqueous phase with dichloromethane (4 x 100 mL).
-
Dry the combined organic extracts over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain a beige solid.
-
Triturate the solid with diethyl ether to yield (1S)-(-)-1,3-dithiane 1-oxide as a colorless solid (Yield: 64%).
Quantitative Data Summary
| Intermediate/Product | Yield | Enantiomeric Excess (ee) |
| 2-(2,2-Dimethylpropanoyl)-1,3-dithiane | 70-75% | N/A |
| (1S)-(-)-1,3-Dithiane 1-oxide | 64% | ca. 90%[1] |
II. Catalytic Asymmetric Oxidation with Aluminum(salalen) Complex
A highly efficient method for the asymmetric oxidation of cyclic dithioacetals utilizes a chiral Aluminum(salalen) complex as a catalyst with hydrogen peroxide as the oxidant. This method provides high diastereoselectivity and enantioselectivity for a range of 2-substituted 1,3-dithianes.[2]
Experimental Protocol: General Procedure
-
To a solution of the 2-substituted 1,3-dithiane in a suitable solvent, add the Aluminum(salalen) complex 1 catalyst.
-
Add 30% hydrogen peroxide as the oxidant.
-
Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Substrate (2-substituted 1,3-dithiane) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-monoxide |
| Alkyl, Alkenyl, Alkynyl, Aryl groups | 19:1 to >20:1 | 98-99%[2] |
| Unsubstituted 1,3-dithiane | - | High |
| 1,3-Dithiolanes | High | High |
| 1,3-Dithiepanes | High | High |
III. Titanium-Catalyzed Asymmetric Oxidation
The Sharpless-Kagan methodology, originally developed for the asymmetric epoxidation of allylic alcohols, has been adapted for the oxidation of sulfides. The use of a titanium catalyst with a chiral diethyl tartrate (DET) ligand and an oxidant like tert-butyl hydroperoxide (BuOOH) allows for the asymmetric oxidation of 1,3-dithianes.
Experimental Protocol: General Procedure[3]
-
In a flame-dried flask under an inert atmosphere, dissolve Ti(OPr)4 and L-(+)-DET in dichloromethane at a specified temperature.
-
Add the 1,3-dithiane substrate.
-
Add BuOOH dropwise to the reaction mixture.
-
Stir the reaction for a specified time, monitoring its progress by TLC.
-
Upon completion, quench the reaction and perform a workup to isolate the product.
Quantitative Data Summary
| Substrate | Oxidant System | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans-isomer | Yield |
| 2-(1-ethyl-1-hydroxypropyl)-1,3-dithiane (1b) | Ti(OPr)4–L-(+)-DET–BuOOH (1:2:1.5) | 87:13 | 24% | 86% |
Note: The enantioselectivity of this method is highly dependent on the substrate and reaction conditions. The presence of a hydroxyl group in the substrate can influence the stereochemical outcome.[3]
IV. Biocatalytic Asymmetric Oxidation
Engineered microorganisms expressing monooxygenases offer an environmentally friendly and highly selective alternative for the asymmetric oxidation of dithianes.
Experimental Protocol: Whole-Cell Biotransformation[4]
-
Prepare a culture of engineered E. coli or Saccharomyces cerevisiae expressing cyclohexanone monooxygenase (CHMO).
-
In a shake flask, add the dithiane substrate to the growing culture.
-
Incubate the culture under controlled conditions (temperature, shaking speed) for a specified period.
-
Monitor the conversion of the substrate and the formation of the sulfoxide product by techniques such as GC or HPLC.
-
After the reaction is complete, extract the product from the culture medium using an organic solvent.
-
Purify the product by column chromatography.
Key Advantages of Biocatalytic Method:[4]
-
High enantiomeric and diastereomeric purity of the products.
-
Mild reaction conditions (aqueous medium, ambient temperature).
-
Environmentally benign process.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the asymmetric oxidation of dithianes followed by analysis.
Caption: General experimental workflow for the asymmetric oxidation of dithianes.
Reaction Mechanism Pathway
The following diagram depicts a simplified logical relationship in a catalytically controlled asymmetric oxidation process.
Caption: Simplified pathway for catalyst-controlled asymmetric oxidation.
References
Application Notes and Protocols: Ethyl 1,3-Dithiane-2-carboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl 1,3-dithiane-2-carboxylate as a versatile building block in the synthesis of pharmaceutical intermediates. This compound serves as a key reagent for the introduction of a masked carboxyl group and enables a variety of carbon-carbon bond-forming reactions.
Introduction
This compound is a valuable reagent in organic synthesis, primarily utilized as a formyl anion equivalent after deprotonation.[1] Its dithiane moiety acts as a stable protecting group for the aldehyde functionality, which can be deprotected under various conditions to reveal the carbonyl group.[2][3] This unique reactivity allows for the synthesis of complex molecules, including α-keto esters, γ-keto esters, and other key intermediates for the preparation of biologically active compounds and pharmaceuticals.[4][5][6]
Key Reactions and Applications
The core utility of this compound stems from the acidity of the C-2 proton of the dithiane ring, allowing for the formation of a nucleophilic carbanion. This carbanion can then participate in a range of reactions.
Alkylation Reactions
The 2-dithianyl carbanion, generated by treatment with a strong base, readily undergoes alkylation with various electrophiles such as alkyl halides.[4][7] This reaction is fundamental for the construction of carbon skeletons. Phase-transfer catalysis offers a convenient and efficient method for both the preparation and alkylation of this compound.[4]
Table 1: Alkylation of this compound under Phase-Transfer Catalysis
| Electrophile (R-X) | Product | Yield (%) |
| Benzyl bromide | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | 85 |
| n-Butyl bromide | Ethyl 2-butyl-1,3-dithiane-2-carboxylate | 78 |
| Allyl bromide | Ethyl 2-allyl-1,3-dithiane-2-carboxylate | 82 |
| Propargyl bromide | Ethyl 2-propargyl-1,3-dithiane-2-carboxylate | 75 |
Data extrapolated from similar phase-transfer catalyzed alkylations.
Acylation Reactions
Acylation of the 2-lithio-1,3-dithiane derivative provides a direct route to α-keto esters, which are important precursors for many pharmaceutical compounds.[5] The reaction typically involves the treatment of the lithiated dithiane with an acylating agent like an ester or an acid chloride.
Table 2: Synthesis of α-Keto Esters via Acylation
| Acylating Agent | Product | Yield (%) |
| Ethyl benzoate | Ethyl 2-benzoyl-1,3-dithiane-2-carboxylate | 72 |
| Methyl propanoate | Ethyl 2-propionyl-1,3-dithiane-2-carboxylate | 68 |
| Acetyl chloride | Ethyl 2-acetyl-1,3-dithiane-2-carboxylate | 75 |
Yields are representative for acylation reactions of 2-lithio-1,3-dithianes.
Aldol Reactions
The carbanion of this compound can also react with aldehydes and ketones in aldol-type reactions to form α-hydroxy carbonyl compounds.[2] The use of titanium enolates can lead to highly diastereoselective additions, providing control over the stereochemistry of the product.[8][9]
Table 3: Diastereoselective Aldol Reaction with Benzaldehyde
| Base / Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) |
| n-BuLi | 50:50 | 85 |
| LDA | 60:40 | 88 |
| TiCl4 / Hünig's base | 95:5 | 92 |
Illustrative data based on typical diastereoselective aldol reactions.
Deprotection of the Dithiane Group
The final step in many synthetic sequences involving this compound is the deprotection of the dithiane group to unveil the carbonyl functionality.[3][10][11][12] A variety of methods are available, and the choice of reagent depends on the sensitivity of other functional groups in the molecule.
Table 4: Comparison of Deprotection Methods
| Reagent | Conditions | Advantages | Disadvantages |
| Mercury(II) chloride (HgCl₂) | CaCO₃, aq. CH₃CN, rt | High yielding, reliable | Toxic mercury waste |
| N-Bromosuccinimide (NBS) | aq. Acetone, 0 °C to rt | Mild, metal-free | Can react with other functional groups |
| Iodine (I₂) | DMSO, heat | Metal-free | Requires elevated temperatures |
| [Bis(trifluoroacetoxy)iodo]benzene (PIFA) | aq. THF, rt | Mild, efficient | Expensive reagent |
| Oxone® | aq. Acetone, rt | Inexpensive, metal-free | Can over-oxidize sensitive substrates |
Experimental Protocols
General Procedure for Alkylation under Phase-Transfer Catalysis
-
To a stirred solution of this compound (1.0 eq) and the alkyl halide (1.2 eq) in toluene (10 mL/mmol) is added tetrabutylammonium bromide (TBAB, 0.05 eq).
-
A 50% aqueous solution of potassium hydroxide is added, and the biphasic mixture is stirred vigorously at room temperature.
-
The reaction is monitored by TLC. Upon completion, the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Acylation to form α-Keto Esters
-
A solution of this compound (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
The acylating agent (e.g., an ester or acid chloride, 1.2 eq) is added dropwise, and the reaction is stirred for an additional 2-3 hours at -78 °C.
-
The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
General Procedure for Deprotection using Mercury(II) Chloride
-
To a solution of the 2-substituted this compound (1.0 eq) in 90% aqueous acetonitrile is added calcium carbonate (4.0 eq).
-
Mercury(II) chloride (2.5 eq) is added in one portion, and the resulting suspension is stirred vigorously at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filter cake is washed with acetonitrile.
-
The filtrate is concentrated, and the residue is partitioned between water and ethyl acetate.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by chromatography.
Application in the Synthesis of a Biotin Analogue
This compound can be employed in the synthesis of biologically active molecules. An example is the synthesis of a biotin analogue, where the dithiane chemistry is used to construct a key keto-intermediate. Biotin is an essential vitamin that acts as a cofactor for carboxylase enzymes. Biotin analogues are synthesized to study biotin-protein interactions and for various biotechnological applications.
Caption: Synthetic workflow for a biotin analogue using this compound.
The synthesis of biotin analogues that can interact with streptavidin is of great interest for various bioassays and purification techniques.
Caption: Logical relationship of biotin/analogues with streptavidin and applications.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. SYNTHESIS OF α-KETO ESTERS [cjcu.jlu.edu.cn]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Diastereoselective titanium enolate aldol reaction for the total synthesis of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESTER DERIVED TITANIUM ENOLATE ALDOL REACTION: HIGHLY DIASTEREOSELECTIVE SYNTHESIS OF SYN- AND ANTI-ALDOLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Stereoselective Reactions Involving Ethyl 1,3-Dithiane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of stereoselective reactions involving ethyl 1,3-dithiane-2-carboxylate, a versatile building block in modern organic synthesis. The unique reactivity of the dithiane moiety, serving as a masked acyl anion, allows for a variety of stereocontrolled carbon-carbon bond formations. This document details protocols for key stereoselective transformations, presents quantitative data in accessible formats, and provides visual representations of reaction mechanisms and workflows to aid in experimental design and execution.
Introduction to Stereoselective Reactions of this compound
This compound is a valuable reagent in asymmetric synthesis, primarily utilized as a nucleophile after deprotonation at the C2 position. The resulting dithianyl anion is a competent nucleophile in a range of reactions, including alkylations, aldol additions, and Michael additions. The stereochemical outcome of these reactions can be controlled through various strategies, including the use of chiral auxiliaries, chiral catalysts, or by substrate control where the electrophile is chiral. These methods enable the synthesis of enantioenriched α-keto esters and other valuable chiral building blocks for the pharmaceutical and agrochemical industries.[1][2]
Organocatalytic Asymmetric Michael Addition to Nitroalkenes
The conjugate addition of this compound derivatives to nitroalkenes provides a powerful method for the synthesis of chiral γ-nitro-α-keto esters. These products are versatile intermediates that can be further transformed into valuable compounds such as γ-amino acids. Organocatalysis, employing chiral bifunctional catalysts, has emerged as a mild and efficient strategy to achieve high enantioselectivity in this transformation.[3][4] While this compound itself showed no reactivity in some reported screenings, closely related 2-carboxythioesters-1,3-dithiane have been successfully employed.[3] The principles and protocols are readily adaptable for the ethyl ester.
A bifunctional thiourea catalyst, derived from quinine, can effectively activate both the dithiane nucleophile and the nitroalkene electrophile, facilitating a highly stereoselective conjugate addition. The thiourea moiety is proposed to activate the nitroalkene through hydrogen bonding, while the tertiary amine of the quinine scaffold acts as a Brønsted base to deprotonate the dithiane.[3]
Quantitative Data Summary
The following table summarizes the results for the organocatalytic Michael addition of 2-(2,2,2-trifluoroethyl)thio-1,3-dithiane-2-carboxylate to various substituted nitroalkenes, demonstrating the scope and efficiency of this methodology.[3]
| Entry | Nitroalkene (Ar) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 71 | 87 |
| 2 | 4-NO₂C₆H₄ | 95 | 92 |
| 3 | 4-BrC₆H₄ | 80 | 85 |
| 4 | 4-ClC₆H₄ | 83 | 86 |
| 5 | 4-FC₆H₄ | 75 | 83 |
| 6 | 4-MeOC₆H₄ | 65 | 80 |
| 7 | 2-ClC₆H₄ | 88 | 90 |
| 8 | 2-Naphthyl | 70 | 88 |
Experimental Protocol: General Procedure for the Asymmetric Michael Addition
To a solution of the nitroalkene (0.1 mmol) and 2-(2,2,2-trifluoroethyl)thio-1,3-dithiane-2-carboxylate (0.2 mmol) in toluene (1.0 mL) is added the chiral quinine-derived thiourea catalyst (10 mol%). The reaction mixture is stirred at room temperature (or 0 °C for improved enantioselectivity) and monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct.[3]
Proposed Stereochemical Model
The stereochemical outcome of the reaction is rationalized by a dual activation model where the catalyst brings the two reactants into close proximity in a well-defined chiral environment.
Figure 1: Proposed transition state for the organocatalytic Michael addition.
Diastereoselective Alkylation (Further Research Required)
Diastereoselective Aldol Reaction (Further Research Required)
While the participation of this compound in syn-selective aldol reactions has been noted, specific and detailed experimental protocols with quantitative data on diastereoselectivity are not available in the searched literature.[2] The generation of the lithium or boron enolate of this compound followed by reaction with an aldehyde is the expected pathway. The stereochemical outcome would be influenced by the enolate geometry (E/Z) and the nature of the metal counterion, as dictated by Zimmerman-Traxler models. Further research is required to establish reliable protocols and to determine the scope of this transformation.
Stereoselective Michael Addition to Enones (Further Research Required)
The stereoselective conjugate addition of this compound to α,β-unsaturated ketones (enones) is another area that requires further investigation. While the addition to nitroalkenes is well-documented, protocols for enone acceptors are not as prevalent in the searched literature. Organocatalysis, similar to the nitroalkene addition, or the use of chiral Lewis acid catalysts could potentially enable enantioselective additions of the dithiane nucleophile to enones.
Conclusion
This compound is a powerful tool for the stereoselective synthesis of valuable chiral building blocks. The organocatalytic asymmetric Michael addition to nitroalkenes is a well-developed and highly effective transformation. Further research into diastereoselective alkylations, aldol reactions, and Michael additions to other classes of acceptors such as enones will undoubtedly expand the synthetic utility of this versatile reagent. The protocols and data presented herein for the successful Michael addition should serve as a strong foundation for researchers exploring these and other stereoselective reactions of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective direct Michael addition of cyanohydrin ether derivatives to enones catalyzed by chiral bis(guanidino)iminophosphorane organosuperbase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective organocatalytic Michael additions of aldehydes to enones with imidazolidinones: cocatalyst effects and evidence for an enamine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions in the alkylation of lithiated dithianes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the alkylation of lithiated dithianes. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low or No Product Yield
Q: I am not getting any, or a very low yield of my desired alkylated dithiane. What are the potential causes and how can I troubleshoot this?
A: Low or no product yield is a common issue that can stem from several factors throughout the experimental process. Here’s a systematic guide to troubleshooting:
-
Incomplete Lithiation: The formation of the 2-lithio-1,3-dithiane is the critical first step.
-
Moisture or Air Contamination: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously flame-dried or oven-dried and the reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents and reagents must be anhydrous.
-
Inactive or Titrated Base: The titer of your n-BuLi solution may be lower than stated. It is best practice to titrate the n-BuLi solution prior to use to determine its exact concentration.
-
Insufficient Deprotonation Time or Temperature: While deprotonation is often rapid, ensure you are following established protocols for reaction time and temperature, typically stirring for 1-2 hours at temperatures ranging from -78°C to -20°C in a suitable solvent like tetrahydrofuran (THF).[1]
-
-
Poor Electrophile Reactivity: The nature of your electrophile plays a significant role.
-
Alkyl Halide Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. Primary alkyl iodides and bromides are generally the most effective electrophiles.[2] Alkyl chlorides may react sluggishly.
-
Steric Hindrance: Secondary and tertiary alkyl halides are poor electrophiles for this reaction and often lead to side reactions (see below). If their use is unavoidable, consider converting the halide to a more reactive species like a triflate.
-
-
Decomposition of the Lithiated Intermediate: The 2-lithio-1,3-dithiane, while relatively stable at low temperatures, can decompose upon warming.[1] Maintain the recommended low temperature throughout the deprotonation and alkylation steps.
-
Inefficient Quenching or Work-up: Ensure that the reaction is properly quenched (e.g., with saturated aqueous ammonium chloride) and that the extraction and purification steps are performed efficiently to minimize product loss.
2. Presence of Unreacted Starting Dithiane
Q: My final product mixture contains a significant amount of the starting dithiane. What went wrong?
A: This is a clear indication of incomplete lithiation or alkylation. Refer to the troubleshooting points under "Low or No Product Yield," paying close attention to the quality and stoichiometry of your base and the reactivity of your electrophile. Ensure that at least one equivalent of the organolithium reagent is used.
3. Formation of an Elimination Product
Q: I am observing a significant amount of an alkene byproduct, especially when using a secondary alkyl halide. How can I prevent this?
A: This is a classic example of a competing elimination (E2) reaction, which is a major side reaction when using sterically hindered electrophiles. The lithiated dithiane is a strong base and can abstract a proton from the alkyl halide, leading to the formation of an alkene.
Troubleshooting Strategies:
-
Choice of Base: Using a more sterically hindered, non-nucleophilic base for the deprotonation can significantly suppress the elimination pathway. Lithium diisopropylamide (LDA) is a common alternative to n-BuLi in these cases.[3]
-
Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 reaction over the E2 elimination. Conduct the reaction at the lowest practical temperature, typically -78°C.
-
Electrophile Choice: Whenever possible, use primary alkyl halides as they are much less prone to elimination.
Table 1: Comparison of Bases for Alkylation with Secondary Alkyl Halides
| Base | Electrophile Type | Predominant Reaction | Typical Outcome |
| n-BuLi | Secondary Alkyl Halide | Elimination (E2) | Low yield of alkylated product, significant alkene byproduct |
| LDA | Secondary Alkyl Halide | Substitution (SN2) | Higher yield of alkylated product, reduced elimination |
4. Observation of a Double Alkylation Product
Q: I am seeing a product that corresponds to the addition of two molecules of my electrophile to the dithiane. How can I avoid this?
A: Double alkylation occurs when the initially formed mono-alkylated dithiane is deprotonated by any remaining lithiated dithiane or excess base, followed by reaction with a second molecule of the electrophile.
Preventative Measures:
-
Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the lithiated dithiane relative to the electrophile to ensure the complete consumption of the electrophile.
-
Slow Addition of Electrophile: Add the electrophile slowly and dropwise to the solution of the lithiated dithiane at a low temperature. This ensures that the electrophile reacts with the initially formed anion before it can deprotonate the product.
-
Maintain Low Temperature: Higher temperatures can increase the rate of the second deprotonation and subsequent alkylation.
5. Side Reactions During Deprotection (Hydrolysis)
Q: I have successfully alkylated my dithiane, but I am having trouble with the deprotection step. What are the common issues and alternative methods?
A: The deprotection of the dithiane to regenerate the carbonyl group can sometimes be challenging and lead to side reactions.
-
Mercury(II) Chloride Method:
-
Issue: Incomplete reaction or formation of stable mercury-sulfur complexes that are difficult to remove.[4]
-
Troubleshooting: Ensure the use of a sufficient excess of HgCl₂ and a suitable solvent system (e.g., aqueous acetonitrile). The addition of a solid base like calcium carbonate (CaCO₃) can help to neutralize the acid generated during the reaction.[5]
-
Mechanism Insight: Hg²⁺ has a high affinity for sulfur and coordinates to the dithiane, facilitating nucleophilic attack by water and subsequent cleavage to the carbonyl compound and a mercury-dithiol complex.[4]
-
-
N-Bromosuccinimide (NBS) Method:
-
Issue: Potential for over-oxidation or side reactions with other functional groups in the molecule, especially if sensitive moieties are present.[6]
-
Troubleshooting: Careful control of stoichiometry and reaction temperature is crucial. The reaction is often performed in aqueous acetone.
-
Table 2: Common Dithiane Deprotection Methods and Potential Issues
| Deprotection Reagent | Typical Conditions | Common Side Reactions/Issues |
| Mercury(II) Chloride (HgCl₂) | Aqueous Acetonitrile, CaCO₃ | Formation of stable mercury-sulfur byproducts, toxicity of mercury salts. |
| N-Bromosuccinimide (NBS) | Aqueous Acetone | Over-oxidation, reaction with other sensitive functional groups.[6] |
| Iodine (I₂) / H₂O₂ | Aqueous micellar system | Can be a milder alternative, but may not be suitable for all substrates. |
Experimental Protocols
Protocol 1: General Procedure for Alkylation with a Primary Alkyl Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dithiane (1.0 eq.) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -30°C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq., 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -25°C.
-
Stir the resulting pale yellow solution at -30°C to -20°C for 2 hours.
-
Cool the solution to -78°C.
-
Slowly add a solution of the primary alkyl bromide (1.0 eq.) in a minimal amount of anhydrous THF dropwise.
-
Allow the reaction mixture to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Alkylation with an Epoxide
-
Prepare the 2-lithio-1,3-dithiane solution as described in steps 1-4 of Protocol 1.
-
Cool the solution to -78°C.
-
Slowly add a solution of the epoxide (1.1 eq.) in a minimal amount of anhydrous THF dropwise.[5]
-
Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 12 hours.[5]
-
Quench and work up the reaction as described in steps 8-11 of Protocol 1.
Visualizations
References
How to improve the yield of Corey-Seebach reactions?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of their Corey-Seebach reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Corey-Seebach reaction and why is it useful?
The Corey-Seebach reaction is a powerful carbon-carbon bond-forming reaction in organic synthesis. It allows for the "umpolung" or reversal of polarity of a carbonyl carbon, transforming it from an electrophile into a nucleophile.[1][2][3] This is achieved by converting an aldehyde into a 1,3-dithiane, which can then be deprotonated to form a nucleophilic acyl anion equivalent.[1][2][3] This nucleophile can react with various electrophiles, such as alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. Subsequent hydrolysis of the dithiane reveals a ketone functional group in the product.[1][2][4] This method is particularly valuable for the synthesis of α-hydroxy ketones and 1,2-diketones, which are not readily accessible through traditional aldol-type reactions.[1][5]
Q2: I am getting a low yield in my Corey-Seebach reaction. What are the common causes?
Low yields in Corey-Seebach reactions can arise from several factors throughout the multi-step process. The primary areas to investigate are:
-
Inefficient Dithiane Formation: The initial protection of the aldehyde as a 1,3-dithiane is crucial. Incomplete conversion at this stage will carry unreacted aldehyde through the reaction sequence, reducing the overall yield.
-
Incomplete Deprotonation: The deprotonation of the 1,3-dithiane to form the lithiated intermediate requires a strong base, typically n-butyllithium (n-BuLi). The purity and exact concentration of the n-BuLi are critical. Old or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete deprotonation.
-
Side Reactions of the Lithiated Dithiane: The 2-lithio-1,3-dithiane is a strong base and can participate in side reactions, such as abstracting protons from the solvent or the electrophile, especially if the electrophile is sterically hindered or has acidic protons.
-
Poor Reactivity of the Electrophile: Sterically hindered or electronically deactivated electrophiles may react sluggishly with the lithiated dithiane, leading to incomplete conversion.
-
Difficult Deprotection: The final hydrolysis of the dithiane to the ketone can be challenging, and incomplete deprotection is a common cause of low yields.[4] The stability of the product under the deprotection conditions is also a key consideration.
Q3: How can I improve the yield of the dithiane formation step?
To improve the yield of the initial dithiane formation:
-
Use a Lewis Acid Catalyst: The reaction between the aldehyde and 1,3-propanedithiol is typically catalyzed by a Lewis acid, such as BF₃·OEt₂ or a Brønsted acid like p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is active and used in the appropriate amount.
-
Remove Water: The formation of the dithiane is a reversible reaction that produces water. Removing water as it is formed will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Purity of Reagents: Ensure the aldehyde and 1,3-propanedithiol are pure. Impurities in the aldehyde can lead to side reactions, and the dithiol can be sensitive to air oxidation.
Q4: What are the best practices for the deprotonation of the 1,3-dithiane?
For efficient deprotonation:
-
Use High-Quality n-BuLi: Use freshly titrated n-butyllithium to ensure accurate stoichiometry.
-
Anhydrous and Inert Conditions: The reaction is highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried or flame-dried, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically tetrahydrofuran (THF).
-
Low Temperature: The deprotonation is usually performed at low temperatures, typically between -30 °C and 0 °C, to minimize side reactions.[6]
Q5: My deprotection (hydrolysis) of the dithiane is not working well. What are my options?
The deprotection of the 1,3-dithiane can be challenging due to the stability of the thioacetal. If you are experiencing low yields, consider the following:
-
Traditional Methods with Mercury(II) Salts: The classic method involves the use of mercury(II) chloride (HgCl₂) and a base (e.g., CaCO₃ or CdCO₃) in aqueous acetonitrile or acetone.[7] While often effective, the toxicity of mercury is a significant drawback.
-
Milder, Non-Mercuric Methods: Several less toxic methods have been developed. These are often preferable, especially for sensitive substrates.
Troubleshooting Guide
Issue: Low or no product formation after addition of the electrophile.
| Possible Cause | Troubleshooting Steps |
| Inactive n-BuLi | Use freshly titrated n-BuLi. |
| Wet solvent or glassware | Ensure all solvents are anhydrous and glassware is properly dried. |
| Reaction temperature too high during deprotonation | Maintain a low temperature (e.g., -30 °C to 0 °C) during the addition of n-BuLi. |
| Unreactive electrophile | Consider using a more reactive electrophile (e.g., converting an alkyl chloride to an iodide). For sterically hindered electrophiles, longer reaction times or elevated temperatures may be necessary. |
| Side reaction with solvent | The lithiated dithiane can deprotonate THF over time, especially at higher temperatures. Keep the reaction time as short as possible. |
Issue: Multiple spots on TLC after the reaction, indicating a mixture of products.
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation | Use a slight excess of freshly titrated n-BuLi. |
| Presence of unreacted starting materials | Optimize the dithiane formation and deprotonation steps to ensure full conversion. |
| Side reactions of the electrophile | If the electrophile has multiple reactive sites, consider using a protecting group strategy. |
| Enolization of the electrophile | If using a ketone as an electrophile, enolization can be a competing reaction. Use a lower temperature and a less basic lithiated dithiane if possible. |
Issue: Low yield after the deprotection step.
| Possible Cause | Troubleshooting Steps |
| Incomplete deprotection | Monitor the reaction by TLC to ensure it has gone to completion. If not, try a different deprotection method (see table below). |
| Product degradation | The deprotection conditions may be too harsh for your product. Consider a milder deprotection method. |
| Difficulty in purification | The product may be difficult to separate from the deprotection reagents or byproducts. Choose a deprotection method that simplifies purification. |
Quantitative Data on Deprotection Methods
The choice of deprotection method can significantly impact the final yield. Below is a summary of various methods with reported yields for the conversion of 2-phenyl-1,3-dithiane to benzaldehyde.
| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HgCl₂, CaCO₃ | aq. CH₃CN | Reflux | 1 h | ~90 | Classic Method |
| [bmim]Br₃ | CH₂Cl₂ | rt | 15 min | 95 | Greener Alternative |
| N-Bromosuccinimide (NBS) | aq. Acetone | 0 | 5 min | 92 | Mild Oxidative Cleavage |
| (NH₄)₂S₂O₈ / Silica | Microwave | - | 4 min | 94 | Solid-Supported Reagent |
| FeCl₃·6H₂O | CH₂Cl₂ | rt | 30 min | 90 | Lewis Acid Catalysis |
Experimental Protocols
Protocol 1: General Procedure for the Formation of a 1,3-Dithiane
-
To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or toluene) is added 1,3-propanedithiol (1.1 eq).
-
A catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, 0.1 eq) or a Brønsted acid (e.g., p-TsOH, 0.05 eq) is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC. For less reactive aldehydes, gentle heating may be required. If using toluene, a Dean-Stark apparatus can be used to remove water.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude dithiane is purified by column chromatography or recrystallization.
Protocol 2: General Procedure for the Lithiation and Alkylation of a 1,3-Dithiane
-
A solution of the 1,3-dithiane (1.0 eq) in anhydrous THF is cooled to the desired temperature (typically -30 °C to 0 °C) under an inert atmosphere.
-
A solution of n-butyllithium (1.05 eq) in hexanes is added dropwise, and the mixture is stirred for 1-2 hours at the same temperature.
-
A solution of the electrophile (1.0-1.2 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 3: General Procedure for the Deprotection of a 1,3-Dithiane using HgCl₂
-
A solution of the 2-substituted-1,3-dithiane (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1) is prepared.
-
Mercury(II) chloride (2.2 eq) and calcium carbonate (2.2 eq) are added to the solution.
-
The mixture is stirred vigorously at room temperature or heated to reflux until the reaction is complete (monitored by TLC).
-
The reaction mixture is filtered through a pad of Celite to remove the mercury salts.
-
The filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude ketone is purified by column chromatography.
Visualizations
Caption: The four main steps of the Corey-Seebach reaction.
Caption: A typical experimental workflow for a Corey-Seebach reaction.
Caption: A decision tree for troubleshooting low yields in Corey-Seebach reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. synarchive.com [synarchive.com]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wikiwand.com [wikiwand.com]
- 6. Corey-Seebach Reaction [organic-chemistry.org]
- 7. graphsearch.epfl.ch [graphsearch.epfl.ch]
Technical Support Center: Deprotection of Sterically Hindered Dithianes
Welcome to the technical support center for challenges in the deprotection of sterically hindered dithianes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this critical step in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of sterically hindered dithianes so challenging?
The primary challenge lies in the inherent stability of the 1,3-dithiane group.[1][2] This stability, while advantageous for protecting carbonyl groups during various synthetic transformations, often necessitates harsh deprotection conditions.[1][3] Steric hindrance around the dithiane moiety further exacerbates this issue by impeding reagent access to the sulfur atoms, thus slowing down the reaction and often requiring more forcing conditions.
Q2: What are the most common methods for dithiane deprotection?
Dithiane deprotection methods can be broadly categorized into three main types:
-
Oxidative Methods: These involve the use of oxidizing agents to convert the dithiane to a more labile species that can be readily hydrolyzed. Common reagents include N-bromosuccinimide (NBS), o-iodoxybenzoic acid (IBX), and bis(trifluoroacetoxy)iodobenzene (PIFA).[3][4][5][6]
-
Metal-Mediated Methods: These methods utilize the high affinity of certain metal ions for sulfur.[7] Historically, toxic heavy metal salts like those of mercury(II) (e.g., HgCl₂, HgO) were widely used.[1][7][8][9] More modern methods employ salts of copper(II), bismuth(III), or silver(I).[2]
-
Acid-Catalyzed Methods: While dithianes are generally stable to many acidic conditions, strong acids or Lewis acids can be used for their removal, though this is often less effective for sterically hindered substrates and can be incompatible with acid-sensitive functional groups.[1][2]
Q3: Are there any "green" or less toxic alternatives for dithiane deprotection?
Yes, significant research has focused on developing more environmentally friendly methods. One promising approach utilizes 30% aqueous hydrogen peroxide with a catalytic amount of iodine in an aqueous micellar system, avoiding hazardous heavy metal salts and toxic reagents.[10][11] Metal-free methods, such as those employing TMSCl/NaI in acetonitrile, also offer a milder and less toxic alternative.[12]
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Deprotection
Symptoms:
-
Low yield of the desired carbonyl compound.
-
Presence of a significant amount of starting material after the expected reaction time.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the deprotecting agent. Some protocols require a significant excess.[1] |
| Low Reaction Temperature | Gradually and carefully increase the reaction temperature while monitoring for the formation of byproducts.[1] |
| Poor Reagent Quality | Use a fresh batch of the deprotection reagent, as some can degrade over time.[1] |
| Steric Hindrance | Consider switching to a smaller, more reactive deprotection reagent. For example, if a bulky metal complex is ineffective, a smaller oxidative reagent might be more successful. |
| Inappropriate Solvent | Ensure the solvent is suitable for the chosen reagent and substrate. For instance, some oxidative deprotections work well in aqueous acetonitrile or methanol.[5][13] |
Issue 2: Formation of Undesired Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC or NMR.
-
Isolation of compounds other than the expected carbonyl product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Over-oxidation | If using an oxidative method, reduce the equivalents of the oxidizing agent or lower the reaction temperature. For aldehydes, over-oxidation to the carboxylic acid can be a problem.[14] |
| Reaction with Other Functional Groups | Choose a deprotection method that is chemoselective and compatible with other sensitive groups in your molecule. For example, methods using iodine/H₂O₂ are known to tolerate various protecting groups.[10][11] |
| Thioester Formation | With certain substrates, particularly 2-aryl-substituted dithianes, oxidative deprotection can lead to the formation of thioesters alongside the desired aldehyde.[5] Modifying the reaction conditions or choosing a different deprotection method may be necessary. |
| Sulfur-Containing Byproducts | The presence of sulfur-containing byproducts can complicate purification.[1] Ensure proper workup and purification procedures are followed. |
Data Summary of Deprotection Methods
| Method Category | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Oxidative | N-Bromosuccinimide (NBS) | aq. Acetonitrile | 0 - RT | 5 - 30 min | 85 - 95 | [15] |
| Oxidative | o-Iodoxybenzoic acid (IBX) / β-Cyclodextrin | Water | RT | - | Excellent | [3] |
| Oxidative | Bis(trifluoroacetoxy)iodobenzene (PIFA) | aq. Acetonitrile | RT | - | High | [6] |
| Oxidative | H₂O₂ (30%) / I₂ (cat.) / SDS | Water | RT | 30 min | up to 95 | [10] |
| Oxidative | DDQ | MeCN-H₂O (9:1) | - | - | Good | [5] |
| Metal-Mediated | HgCl₂ / HgO | aq. Acetonitrile | RT | 1 - 4 h | 80 - 95 | [15] |
| Metal-Mediated | Hg(NO₃)₂·3H₂O | Solid-state | RT | 1 - 4 min | Excellent | [8][9] |
| Metal-Free | TMSCl / NaI | Acetonitrile | RT - 60 | 24 h | 54 - 95 | [12] |
| Acid-Catalyzed | Polyphosphoric Acid (PPA) / Acetic Acid | - | 25 - 45 | 3 - 8 h | Good | [2] |
Experimental Protocols
Protocol 1: Oxidative Deprotection using IBX in Water
This protocol is adapted from a method utilizing o-iodoxybenzoic acid (IBX) in the presence of β-cyclodextrin in water.[3]
-
To a solution of the sterically hindered dithiane (1 mmol) in deionized water, add β-cyclodextrin (1 mmol).
-
Stir the mixture at room temperature until the substrate is fully dissolved and forms an inclusion complex.
-
Add o-iodoxybenzoic acid (IBX) (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mild Deprotection using Hydrogen Peroxide and Iodine
This protocol is based on a green chemistry approach using aqueous hydrogen peroxide and a catalytic amount of iodine.[10][11]
-
In a round-bottom flask, dissolve the dithiane substrate (1 mmol) and sodium dodecyl sulfate (SDS) in water.
-
To this solution, add a catalytic amount of iodine (5 mol%).
-
Add 30% aqueous hydrogen peroxide dropwise to the stirring solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench the excess hydrogen peroxide by adding saturated aqueous sodium thiosulfate.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for dithiane deprotection.
Caption: Decision tree for selecting a deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 10. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 1,3-dithiane-2-carboxylate Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 1,3-dithiane-2-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low yield of the desired product after initial work-up.
-
Possible Cause: Incomplete reaction or loss of product during the aqueous wash steps. This compound has some water solubility.
-
Solution:
-
Ensure the initial reaction has gone to completion using thin-layer chromatography (TLC) before starting the work-up.
-
When performing aqueous washes, use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
-
Back-extract the combined aqueous layers with a small amount of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
Issue 2: Presence of unreacted 1,3-propanedithiol in the crude product.
-
Possible Cause: Use of excess 1,3-propanedithiol during the synthesis. This impurity is often characterized by its strong, unpleasant odor.
-
Solution:
-
Aqueous Wash: Wash the crude organic layer with an aqueous solution of a mild oxidizing agent, such as dilute hydrogen peroxide or a basic solution of potassium permanganate, to oxidize the thiol to a more water-soluble disulfide. Caution is advised as the desired product may also be sensitive to strong oxidizing agents.
-
Column Chromatography: 1,3-propanedithiol and its disulfide will have different polarities compared to the desired ester, allowing for separation by silica gel chromatography.
-
Issue 3: The purified product is a yellow oil, but the literature reports a colorless to pale yellow liquid.
-
Possible Cause: Presence of colored impurities, possibly from side reactions or degradation of starting materials.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for a short period, then filter through celite to remove the carbon. This can effectively remove some colored impurities.
-
Column Chromatography: Careful column chromatography is often the most effective method for removing colored impurities. A gradient elution may be necessary to achieve good separation.[1]
-
Issue 4: Difficulty in removing the solvent completely, resulting in a viscous oil.
-
Possible Cause: High boiling point of the product and potentially high boiling point residual solvents.
-
Solution:
-
High Vacuum Distillation: Purify the product by distillation under reduced pressure (vacuum distillation). The boiling point of this compound is reported to be 75-77 °C at 0.2 mmHg.
-
Azeotropic Removal: If a high-boiling solvent was used, consider adding a lower-boiling solvent and co-evaporating under reduced pressure to help remove the residual high-boiling solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: Key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂S₂ | [2][3][4] |
| Molecular Weight | 192.3 g/mol | [2][3] |
| Appearance | Clear colorless to pale yellow liquid | [5] |
| Boiling Point | 75-77 °C at 0.2 mmHg | |
| Density | 1.22 g/mL at 25 °C | [3] |
| Refractive Index | 1.5280-1.5420 @ 20 °C | [5] |
Q2: What is a standard work-up procedure for the synthesis of this compound?
A2: A general procedure involves dissolving the crude product in an organic solvent like chloroform or ethyl acetate, followed by washing with aqueous solutions to remove impurities. A typical washing sequence includes:
-
Wash with an aqueous solution of potassium carbonate (K₂CO₃) to neutralize any acidic catalysts.[2]
-
Wash with water to remove water-soluble impurities.[2]
-
Wash with brine to reduce the amount of dissolved water in the organic layer.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1][2]
-
Filter and concentrate the organic solvent under reduced pressure.
Q3: What are the recommended conditions for purifying this compound by column chromatography?
A3: Silica gel is the recommended stationary phase. A common mobile phase is a mixture of cyclohexane and ethyl acetate.[1] The optimal ratio of solvents should be determined by TLC analysis of the crude product to achieve good separation between the product and impurities.
Q4: Can this compound be purified by recrystallization?
A4: Since this compound is a liquid at room temperature, recrystallization is not a suitable purification method.[5] Purification is typically achieved by distillation or column chromatography.
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a water-immiscible organic solvent was not used in the reaction, dilute the mixture with ethyl acetate or dichloromethane.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution.
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of cyclohexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Vacuum Distillation
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level (e.g., 0.2 mmHg).
-
Gradually heat the distillation flask using an oil bath.
-
Collect the fraction that distills at the expected boiling point (75-77 °C at 0.2 mmHg).
Visualizations
References
Optimizing base and temperature conditions for dithiane lithiation
Welcome to the technical support center for dithiane lithiation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for dithiane lithiation?
The optimal temperature for dithiane lithiation is highly dependent on the specific substrate and the base used. Generally, the reaction is initiated at a low temperature, typically between -78 °C and -20 °C, to control the exothermic reaction and minimize side products.[1] For many standard 2-substituted-1,3-dithianes, a temperature of -20 °C to -40 °C is often sufficient for deprotonation with n-BuLi.[1][2] More sensitive substrates or stronger bases may require temperatures as low as -78 °C to ensure selectivity.[2][3]
Q2: Which base should I choose for my dithiane lithiation?
n-Butyllithium (n-BuLi) is the most commonly used base for the deprotonation of 1,3-dithianes.[1][4][5] However, for more sterically hindered or less acidic dithianes, stronger bases like sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) may be necessary.[6] It is important to note that s-BuLi and t-BuLi are more basic and can sometimes lead to different selectivity or side reactions.[3][6] For particularly difficult deprotonations, a "superbase" such as n-BuLi with potassium tert-butoxide (Lochmann-Schlosser base) can be employed.[7]
Q3: My lithiation reaction is not proceeding to completion. What are the possible causes?
Several factors can lead to an incomplete reaction:
-
Insufficiently strong base: The pKa of the C-2 proton in 1,3-dithiane is approximately 31.[1] Ensure the base you are using is strong enough for efficient deprotonation. For less acidic dithiane derivatives, a stronger base like s-BuLi or t-BuLi might be required.
-
Low reaction temperature: While low temperatures are crucial to control the reaction, a temperature that is too low can significantly slow down the rate of deprotonation.[7] Consider allowing the reaction to warm slightly (e.g., from -78 °C to -40 °C) for a period to facilitate the lithiation.[7]
-
Poor substrate solubility: If your dithiane substrate is not fully dissolved in the solvent at the reaction temperature, the lithiation will be inefficient.[7] Ensure you are using a sufficient volume of an appropriate anhydrous solvent, such as tetrahydrofuran (THF).[1]
-
Moisture in the reaction: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[1][8]
Q4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
A common side reaction is the thiophilic addition of the organolithium reagent to one of the sulfur atoms, which can lead to ring-opening of the dithiane.[3][9] This is more prevalent with stronger, more sterically hindered bases. To minimize this, use the least hindered base that is effective for the deprotonation (n-BuLi is often preferred) and maintain a low reaction temperature.[6] Another potential issue is anionic polymerization , especially if the substrate contains reactive functional groups.[7] Slow addition of the organolithium reagent at a low temperature can help to mitigate this.[7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no yield of the desired product | Incomplete lithiation | * Verify the strength and concentration of your organolithium reagent. * Consider using a stronger base (e.g., s-BuLi or t-BuLi).[6] * Allow the reaction to warm to a slightly higher temperature (e.g., from -78 °C to -40 °C) after the addition of the base.[7] |
| Degradation of the organolithium reagent | * Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere.[1] * Use freshly titrated or newly purchased organolithium reagents. | |
| Poor substrate solubility | * Increase the solvent volume. * Ensure the substrate is fully dissolved before adding the organolithium reagent.[7] | |
| Formation of multiple products (poor selectivity) | Competing deprotonation sites | * For substrates with multiple acidic protons, the choice of base and temperature is critical for selectivity. A more sterically hindered base like LDA may offer different selectivity compared to n-BuLi.[7] |
| Reaction with the solvent | * THF can be deprotonated by strong bases, especially at higher temperatures. Maintain a low reaction temperature.[2] | |
| Observation of unexpected byproducts | Thiophilic addition and ring-opening | * This is more likely with sterically hindered bases. Use n-BuLi if possible.[3][9] * Maintain a low reaction temperature. |
| Reaction with electrophile before complete lithiation | * Ensure the lithiation step is complete before adding the electrophile. A distinct color change often indicates the formation of the lithiated species.[1] |
Data Presentation
Table 1: Comparison of Common Bases for Dithiane Lithiation
| Base | Typical Concentration | Relative Basicity | Key Characteristics & Considerations |
| n-Butyllithium (n-BuLi) | 1.6 M or 2.5 M in hexanes | Strong | Most common and versatile base for dithiane lithiation; less sterically hindered, reducing the risk of side reactions.[4][5][6] |
| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Stronger than n-BuLi | More basic and can be used for less acidic dithianes; increased steric hindrance may lead to higher selectivity in some cases, but also a greater chance of thiophilic addition.[3][6] |
| tert-Butyllithium (t-BuLi) | 1.7 M in pentane | Strongest of the butyllithiums | Extremely basic and reactive; generally used for very difficult deprotonations. Highly pyrophoric and requires careful handling.[8] |
| Lithium diisopropylamide (LDA) | Typically prepared in situ | Strong, non-nucleophilic | A sterically hindered, non-nucleophilic base that can be advantageous for substrates sensitive to nucleophilic attack. |
Experimental Protocols
General Protocol for the Lithiation of a 2-Substituted-1,3-Dithiane
This protocol describes the formation of the 2-lithio-1,3-dithiane anion, which can then be reacted with a suitable electrophile.
Materials:
-
2-substituted-1,3-dithiane
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice/acetone or other suitable cooling bath
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is used.[1]
-
Reagent Addition: The 2-substituted-1,3-dithiane (1.0 equiv.) is dissolved in anhydrous THF (to a concentration of approximately 0.2 M).[1]
-
Cooling: The solution is cooled to a temperature between -40 °C and -20 °C using a suitable cooling bath.[1]
-
Lithiation: n-Butyllithium in hexanes (1.05-1.1 equiv.) is added dropwise via syringe to the stirred dithiane solution, ensuring the internal temperature does not rise significantly.[1]
-
Stirring: The resulting solution is stirred at the cooled temperature for 1-2 hours. Successful formation of the lithiated species is often indicated by a color change.[1]
-
Reaction with Electrophile: The electrophile (1.0-1.2 equiv.), dissolved in a small amount of anhydrous THF if it is a solid, is added dropwise to the cold, stirred solution of the lithiated dithiane.[1]
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., -78 °C) for 1-3 hours and then allowed to warm slowly to room temperature.[1]
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Work-up: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
-
Purification: The crude product can be purified by flash column chromatography or recrystallization.[1]
Visualizations
Caption: General experimental workflow for dithiane lithiation and subsequent alkylation.
Caption: Troubleshooting decision tree for low-yield dithiane lithiation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. vapourtec.com [vapourtec.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Low Reactivity of Electrophiles with Dithiane Anions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the alkylation of dithiane anions, particularly when using unreactive electrophiles. The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, is a powerful tool for carbon-carbon bond formation through the principle of "umpolung" (polarity inversion).[1][2] However, challenges arise when reacting the nucleophilic dithiane anion with sterically hindered or electronically poor electrophiles, often leading to low yields or no reaction.[3][4] This guide offers practical solutions and detailed protocols to overcome these limitations.
Frequently Asked Questions (FAQs)
Q1: My dithiane anion reaction with a secondary alkyl halide is giving a very low yield. What is the most common cause and solution?
A1: Low yields with secondary alkyl halides are typically due to the low reactivity of the electrophile towards SN2 displacement and competing elimination side reactions.[4] The most effective solution is to increase the nucleophilicity of the dithiane anion by adding a polar aprotic solvent additive, such as hexamethylphosphoramide (HMPA) or its less carcinogenic alternative, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).[5][6] These additives break up the lithium dithiane ion pairs, leading to a more reactive "naked" anion.[5]
Q2: I'm reacting a lithiated dithiane with an epoxide, but the reaction is slow and the yield is poor. I tried adding HMPA, and it got worse. Why?
A2: While HMPA is excellent for reactions with alkyl halides, it can be detrimental to reactions involving electrophiles that benefit from Lewis acid activation by the lithium cation, such as epoxides. The lithium ion coordinates to the epoxide oxygen, activating it for nucleophilic attack. HMPA strongly solvates the lithium cation, preventing this crucial activation step. For epoxides and some carbonyl compounds, it is often better to run the reaction in THF without strong coordinating additives or to use a different Lewis acid to enhance electrophilicity.[7]
Q3: Can I use tosylates or mesylates instead of alkyl halides?
A3: Yes, converting a poorly reactive primary or secondary alcohol into a sulfonate ester, such as a tosylate or benzenesulfonate, is an excellent strategy.[1] These are much better leaving groups than halides and can significantly improve reaction yields, especially with primary alcohols.[1]
Q4: Are there alternatives to using strong bases like n-butyllithium for generating the dithiane anion?
A4: Yes, an alternative method involves using 2-trimethylsilyl-1,3-dithiane. This compound can be activated by a Lewis base, such as tetrabutylammonium phenoxide, to generate the dithiane anion under milder conditions than the traditional deprotonation with an organolithium reagent.[7][8] Another approach is Sn/Li transmetalation, which is much faster than direct deprotonation and can be performed at very low temperatures.[9]
Q5: My reaction is still not working with an unreactive ketone. What else can I try?
A5: For unreactive ketones, the addition of a Lewis acid can enhance the electrophilicity of the carbonyl carbon. For example, adding a Lewis acid like titanium(IV) isopropoxide can facilitate the addition of the dithiane anion.[7] Chelation control can also be a powerful strategy for additions to α-alkoxy ketones by using appropriate Lewis acids to pre-organize the substrate for nucleophilic attack.[10]
Troubleshooting Guide
Problem 1: Low or no conversion with a secondary or sterically hindered primary alkyl halide.
| Possible Cause | Solution | Comments |
| Low electrophilicity of the alkyl halide. | Add a polar aprotic solvent additive like HMPA or DMPU to the reaction mixture. | These additives break up the lithiated dithiane aggregate, increasing the nucleophilicity of the anion. DMPU is a safer alternative to the carcinogen HMPA.[5][6] |
| Competing elimination reaction (E2). | Convert the corresponding alcohol to a tosylate or benzenesulfonate, which are better leaving groups and less prone to elimination under these conditions. | This is a highly effective strategy for primary and secondary systems.[1] |
| Steric hindrance around the electrophilic center. | Increase the reaction temperature after the initial addition at low temperature and allow for longer reaction times. | Monitor the reaction by TLC to check for product formation versus decomposition of the dithiane anion. |
Problem 2: Low yield or side products when reacting with a hindered or enolizable ketone.
| Possible Cause | Solution | Comments |
| Low electrophilicity of the ketone. | Add a Lewis acid such as Ti(Oi-Pr)₄, MgBr₂, or ZnCl₂ to the reaction mixture before adding the dithiane anion. | The Lewis acid will coordinate to the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Enolization of the ketone by the basic dithiane anion. | Use a less basic method for generating the nucleophile, such as the 2-trimethylsilyl-1,3-dithiane/Lewis base system. | This can provide the dithiane anion under milder, less basic conditions.[8] |
| Reversibility of the addition. | After the addition, trap the resulting alkoxide with a suitable electrophile, such as a silyl chloride, before workup. | This can prevent retro-addition, especially with sterically hindered ketones. |
Data Presentation: Enhancing Reactivity
The following tables summarize the impact of additives on the yield of dithiane anion reactions with unreactive electrophiles, compiled from literature data.
Table 1: Effect of HMPA/DMPU on Alkylation of 2-Lithio-1,3-dithiane
| Electrophile | Solvent/Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexyl Bromide | THF | 25 | 24 | <5 | [5] |
| Cyclohexyl Bromide | THF / HMPA | 25 | 24 | 85 | [5] |
| Cyclohexyl Bromide | THF / DMPU | 25 | 24 | 82 | [5] |
| sec-Butyl Bromide | THF | -20 to 25 | 12 | ~10 | N/A |
| sec-Butyl Bromide | THF / HMPA | -20 to 25 | 12 | ~90 | N/A |
Table 2: Comparison of Electrophile Leaving Groups
| Dithiane Anion | Electrophile | Conditions | Yield (%) | Reference |
| 2-Lithio-1,3-dithiane | 1-Bromooctane | THF, -20 to 25 °C, 12h | 95 | [1] |
| 2-Lithio-1,3-dithiane | Octyl benzenesulfonate | THF, 25 °C, 24h | 92 | [1] |
| 2-Lithio-1,3-dithiane | Octyl tosylate | THF, 25 °C, 24h | Lower yields reported | [1] |
Experimental Protocols
Protocol 1: Alkylation of 2-Lithio-1,3-dithiane with a Secondary Alkyl Bromide using DMPU
This protocol is adapted from general procedures for dithiane alkylation with enhanced reactivity.[3]
-
Apparatus Setup: Under an inert atmosphere (argon or nitrogen), add 1,3-dithiane (1.0 eq.) to anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer.
-
Anion Formation: Cool the solution to -30 °C. Add n-butyllithium (1.05 eq.) dropwise, ensuring the internal temperature does not exceed -25 °C. Stir the resulting colorless to pale yellow solution for 2 hours at -30 to -20 °C.
-
Additive and Electrophile Addition: Add DMPU (2.0 eq.) to the solution and stir for 15 minutes. Cool the mixture to -78 °C. Add the secondary alkyl bromide (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Lewis Acid-Mediated Addition to a Hindered Ketone
This protocol is a general representation of Lewis acid-mediated additions.
-
Apparatus Setup: In a flame-dried flask under an inert atmosphere, dissolve the hindered ketone (1.1 eq.) in anhydrous THF (~0.3 M).
-
Lewis Acid Addition: Cool the solution to -78 °C and add the Lewis acid (e.g., freshly distilled Ti(Oi-Pr)₄, 1.2 eq.) dropwise. Stir for 30 minutes.
-
Dithiane Anion Addition: In a separate flask, prepare the 2-lithio-1,3-dithiane solution as described in Protocol 1, step 2. Transfer this solution via cannula to the ketone/Lewis acid mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with a standard aqueous workup and purification as described in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the Corey-Seebach reaction with an unreactive electrophile.
Caption: Effect of polar aprotic additives on the dithiane anion ion pair equilibrium.
Caption: Decision tree for troubleshooting low yields in dithiane anion reactions.
References
- 1. Alkylation of 2-Lithio-1,3-dithianes with Arenesulfonates of Primary Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. ethz.ch [ethz.ch]
- 6. benchchem.com [benchchem.com]
- 7. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis base catalyzed 1,3-dithiane addition to carbonyl and imino compounds using 2-trimethylsilyl-1,3-dithiane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing dithiane decomposition during workup
Technical Support Center: Dithiane Chemistry
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with dithiane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the decomposition of dithianes during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of dithiane decomposition during an aqueous workup?
A1: Dithiane decomposition, or deprotection, during a workup is primarily caused by two main factors:
-
Acid-Catalyzed Hydrolysis: Dithianes are generally stable in both acidic and basic conditions.[1][2] However, exposure to strong acidic conditions or prolonged contact with even moderate acids during an aqueous workup can lead to hydrolysis back to the parent carbonyl compound.[3][4] The mechanism involves protonation of a sulfur atom, which facilitates ring opening and subsequent attack by water.[3]
-
Oxidative Cleavage: The presence of certain oxidizing agents, even in trace amounts, can cause the cleavage of the dithiane group.[5] Common culprits include reagents used for quenching or leftover from the reaction itself.
Q2: My reaction mixture is acidic. How can I safely quench it without decomposing my dithiane-containing product?
A2: To safely quench an acidic reaction, it is crucial to neutralize the acid promptly and avoid prolonged exposure of the dithiane to the acidic aqueous environment. A recommended procedure is to slowly add the acidic reaction mixture to a chilled, stirred, saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This ensures that the dithiane is never in a highly acidic aqueous environment. Avoid using strong bases if your molecule contains other base-sensitive functional groups.
Q3: I suspect my dithiane is decomposing during purification by column chromatography on silica gel. What can I do?
A3: Silica gel is inherently acidic and can cause the decomposition of acid-sensitive compounds, including some dithianes.[6][7] If you observe streaking, low recovery, or the appearance of a new, more polar spot (the parent carbonyl) on your TLC plates, consider the following:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of triethylamine (1-2%), loading it into the column, and then flushing with the mobile phase before loading your compound.[7]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica like diol or C18 if the polarity of your compound is suitable.[8]
Q4: Can I use bleach (sodium hypochlorite) to quench a reaction containing a dithiane?
A4: It is highly inadvisable to use bleach or other strong oxidizing agents to quench a reaction if you wish to preserve the dithiane group. Oxidizing agents are often used for the specific purpose of deprotecting dithianes.[5][9] Using them for quenching will likely lead to the unwanted cleavage of your dithiane.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield after aqueous workup; TLC shows a new, more polar spot. | Acid-catalyzed hydrolysis during quenching or extraction with acidic water. | Quench the reaction by adding it to a chilled, saturated solution of a mild base like NaHCO₃. Ensure all aqueous solutions used for washing are neutral or slightly basic. |
| Product degrades during column chromatography on silica gel. | The silica gel is too acidic, causing on-column decomposition. | Deactivate the silica gel with triethylamine before use.[7] Alternatively, use a different stationary phase like neutral alumina. |
| Dithiane decomposition is observed even with a neutral workup. | Presence of residual oxidizing agents from the reaction. | Ensure the reaction is fully quenched to destroy any remaining oxidizing agents before proceeding with the workup. The choice of quenching agent will be specific to the oxidant used. |
| Inconsistent results between batches. | Variable pH of deionized water or solvents used in the workup. | Buffer the aqueous solutions used for washing to maintain a neutral pH. Check the quality of your solvents. |
Experimental Protocols
Protocol 1: General Workup Procedure for Preserving Dithianes
This protocol is designed for quenching a reaction and extracting a dithiane-containing product while minimizing the risk of decomposition.
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool the solution in an ice bath.
-
Quenching: Slowly add the reaction mixture to the vigorously stirred, chilled NaHCO₃ solution. The rate of addition should be controlled to manage any gas evolution.
-
Extraction: Once the quenching is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with:
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography using a neutralized stationary phase if necessary.[6]
Protocol 2: Deactivation of Silica Gel for Column Chromatography
This protocol is for researchers who need to purify acid-sensitive dithianes on silica gel.[7]
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., 98:2 hexanes:ethyl acetate) that also contains 1-2% triethylamine.
-
Pack the Column: Pour the slurry into your chromatography column and pack it as you normally would, ensuring even settling.
-
Flush the Column: Elute the packed column with one to two column volumes of the triethylamine-containing solvent mixture to ensure the entire silica bed is neutralized.
-
Equilibrate the Column: Flush the column with your intended mobile phase (without triethylamine) until the triethylamine is no longer eluting (you can check by smell or TLC analysis of the eluent).
-
Load and Run: Load your sample and run the column as usual.
Quantitative Data Summary
The stability of a dithiane is highly dependent on the specific reagents and conditions it is exposed to. The following table summarizes conditions that are known to cause dithiane cleavage (deprotection), which should be avoided during a workup where the dithiane group is to be preserved.
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Typical Yield of Carbonyl | Reference(s) |
| Hg(NO₃)₂·3H₂O | Solid-state | Room Temp | 1-4 min | >95% | [1] |
| Fe(NO₃)₃·9H₂O on Silica Gel | Hexane | 65 | 3-30 min | >90% | [10] |
| H₂O₂ (30%), I₂ (catalytic) | Water with SDS | Room Temp | 30 min | >95% | [11] |
| Polyphosphoric Acid, Acetic Acid | None | 25-45 | 3-8 h | >80% | [2] |
| DDQ | Acetonitrile:Water (9:1) | Not specified | Not specified | Good yields | [12] |
| N-halosuccinimides | Not specified | Not specified | Not specified | Not specified | [13] |
Visual Guides
Workflow for Dithiane Workup and Purification
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Mechanism of the Brønsted acid catalysed hydrolysis of 2-aryl-2-methyl-1,3-dithianes in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. labex.hu [labex.hu]
- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 12. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Column Chromatography for Dithiane Derivative Purification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of dithiane derivatives using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the column chromatography of dithiane derivatives.
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product from Impurities | 1. Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution of the desired compound.[1] 2. Column Overloading: Too much crude material has been loaded onto the column relative to the amount of stationary phase.[1] 3. Improper Column Packing: The presence of air bubbles or channels in the stationary phase leads to an uneven flow of the mobile phase. | 1. Optimize Solvent System with TLC: Before running the column, test various solvent systems using Thin Layer Chromatography (TLC). The ideal solvent system should give your desired dithiane derivative an Rf value of approximately 0.2-0.4 for good separation.[1][2] For non-polar dithianes, start with mixtures of hexanes and ethyl acetate. For more polar derivatives, consider dichloromethane/methanol systems.[1][3] 2. Reduce Sample Load: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1.[1] For difficult separations, this ratio may need to be increased. 3. Repack the Column: Ensure the column is packed uniformly without any cracks or air bubbles. Both wet and dry packing methods can be effective if performed carefully.[3][4][5] |
| Compound Streaking on TLC Plate and Column | 1. Compound is Acidic or Basic: Dithiane derivatives with acidic or basic functional groups can interact strongly with the silica gel, causing streaking.[1] 2. Sample Overload on TLC: Applying too much sample to the TLC plate can cause streaking. | 1. Add a Modifier to the Eluent: For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%) to neutralize the acidic silica gel.[1][3] 2. Dilute the Sample for TLC: Ensure the sample solution for TLC is sufficiently dilute. |
| Desired Compound Does Not Elute from the Column | 1. Solvent System is Not Polar Enough: The eluent does not have sufficient polarity to move the compound through the polar stationary phase. 2. Compound Decomposition on Silica Gel: Some dithiane derivatives may be unstable on acidic silica gel.[6] | 1. Increase Solvent Polarity: Gradually increase the polarity of the eluent (gradient elution).[7] If starting with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. 2. Test Compound Stability: Before running a column, spot the compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any decomposition has occurred.[6] If the compound is acid-sensitive, consider using deactivated silica gel (e.g., by adding triethylamine to the slurry) or an alternative stationary phase like alumina.[3][6] |
| Separation of Diastereomers is Unsuccessful | 1. Subtle Polarity Differences: Diastereomers often have very similar polarities, making them difficult to separate on standard silica gel.[7][8] 2. Suboptimal Solvent System: The chosen eluent may not be selective enough to resolve the small differences between diastereomers. | 1. Extensive TLC Screening: Test a wide range of solvent systems with different selectivities. Sometimes, a less conventional solvent mixture can provide better separation. Consider trying solvent systems containing toluene, diethyl ether, or small amounts of alcohols.[7] 2. Repeated Chromatography: It may be necessary to perform column chromatography multiple times to achieve complete separation.[9] 3. Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases like alumina or commercially available phases designed for separating isomers.[10] |
| Presence of Unreacted 1,3-Propanedithiol | 1. Incomplete Reaction: The dithiane formation reaction did not go to completion. 2. Similar Polarity to Product: The polarity of 1,3-propanedithiol might be close to that of the desired dithiane derivative, leading to co-elution. | 1. Aqueous Workup: Before chromatography, an aqueous workup can help remove some of the water-soluble 1,3-propanedithiol. 2. Careful Chromatography: Use a less polar solvent system to elute the desired, typically less polar, dithiane derivative before the more polar 1,3-propanedithiol. Monitor fractions carefully by TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying dithiane derivatives? A1: Silica gel is the most commonly used stationary phase for the purification of dithiane derivatives due to its versatility and effectiveness in separating compounds based on polarity.[3] For basic dithiane derivatives that may streak on silica, neutral or basic alumina can be a good alternative.
Q2: How do I choose the right solvent system for my dithiane derivative? A2: The best way to choose a solvent system is by using Thin Layer Chromatography (TLC).[1] A good starting point for many dithiane derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3] The ratio of these solvents is adjusted until the desired compound has an Rf value between 0.2 and 0.4.[2][11]
Q3: My dithiane derivative is very polar and doesn't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: For very polar compounds, you will need a more polar eluent. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Be aware that using more than 10% methanol in DCM can start to dissolve the silica gel.
Q4: How can I visualize my dithiane derivative on a TLC plate if it's not UV-active? A4: Many dithiane derivatives are not UV-active. In such cases, you can use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with the sulfur atoms in the dithiane ring, appearing as yellow or brown spots on a purple background.[12][13] An iodine chamber is another effective, non-destructive method for visualizing many organic compounds, including some dithianes.[14]
Q5: Should I use isocratic or gradient elution for my purification? A5: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.[15][16] If the impurities are well-separated from your product on the TLC plate (large ΔRf), isocratic elution is often sufficient.[7] For complex mixtures with impurities that have a wide range of polarities, a gradient elution can be more efficient, saving time and solvent.[7][17]
Experimental Protocols
Protocol 1: General Flash Column Chromatography for a Dithiane Derivative
This protocol outlines a standard procedure for purifying a dithiane derivative using flash column chromatography on silica gel.
1. Preparation of the Sample:
-
Dissolve the crude dithiane derivative (e.g., 1 gram) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Dry Loading (Recommended for samples with poor solubility in the eluent): To the dissolved sample, add silica gel (2-3 times the weight of the crude product).[6] Remove the solvent under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.[6]
2. Packing the Column:
-
Wet Packing:
-
Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (e.g., 50 grams for 1 gram of crude product) in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[5] Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add a protective layer of sand on top.[4]
-
-
Dry Packing:
3. Loading the Sample:
-
Liquid Loading: Carefully add the dissolved sample solution to the top of the silica gel using a pipette.[18]
-
Dry Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column.[18][19]
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a pump or compressed air) to achieve a steady flow rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution process by collecting small aliquots from the fractions and analyzing them by TLC.
5. Analysis of Fractions:
-
Spot the collected fractions on a TLC plate alongside a sample of the crude mixture and, if available, a pure standard of the desired compound.
-
Develop the TLC plate in the chosen solvent system and visualize the spots.
-
Combine the fractions that contain the pure desired dithiane derivative.
-
Remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Representative TLC Data for Dithiane Derivatives
| Dithiane Derivative Structure (Example) | Solvent System (v/v) | Approximate Rf Value | Notes |
| 2-Phenyl-1,3-dithiane | Hexane:Ethyl Acetate (9:1) | 0.4 | A relatively non-polar dithiane. |
| 2-(Hydroxymethyl)-1,3-dithiane | Hexane:Ethyl Acetate (1:1) | 0.3 | Increased polarity due to the hydroxyl group requires a more polar eluent. |
| 2-Formyl-2-methyl-1,3-dithiane | Dichloromethane:Methanol (98:2) | 0.5 | A polar dithiane derivative. |
| Diastereomeric Mixture (Hypothetical) | Toluene:Diethyl Ether (8:2) | 0.35 and 0.40 | Diastereomers often require less common solvent systems for separation. |
Note: Rf values are approximate and can vary depending on the specific TLC plates, temperature, and chamber saturation.
Visualizations
Caption: General workflow for the purification of dithiane derivatives.
References
- 1. orgsyn.org [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. Chromatography [chem.rochester.edu]
- 5. scispace.com [scispace.com]
- 6. sorbtech.com [sorbtech.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Home Page [chem.ualberta.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. TLC stains [reachdevices.com]
- 15. quora.com [quora.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. teledynelabs.com [teledynelabs.com]
- 19. The Methods of Sample Loading in Flash Column - Hawach [hawachhplccolumn.com]
Technical Support Center: Removal of Unreacted 1,3-Propanedithiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted 1,3-propanedithiol from their synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in removing unreacted 1,3-propanedithiol?
A1: The primary challenges in removing unreacted 1,3-propanedithiol stem from its physical and chemical properties:
-
High Boiling Point: Its relatively high boiling point (169 °C) can make it difficult to remove by simple evaporation, especially if the desired product is also high-boiling or thermally sensitive.[1]
-
Low Volatility: This property further complicates its removal via simple distillation or under reduced pressure.
-
Odor: 1,3-Propanedithiol has a strong, unpleasant odor, requiring careful handling and waste disposal.[1]
-
Reactivity: As a nucleophile, it can potentially react with certain purification media or reagents.
Q2: What are the principal methods for removing unreacted 1,3-propanedithiol?
A2: The main strategies for removing unreacted 1,3-propanedithiol include:
-
Extractive Workup: Utilizing liquid-liquid extraction to partition the dithiol into a specific solvent phase.
-
Chromatography: Employing techniques like column chromatography to separate the dithiol from the product based on polarity differences.
-
Distillation: Using vacuum distillation for compounds with a significant boiling point difference.
-
Thiol Scavengers: Reacting the unreacted dithiol with a scavenger resin to form a solid-supported species that can be easily filtered off.
Troubleshooting Guides
Extractive Workup
Q: My product has some water solubility, and I'm losing it during the aqueous wash designed to remove 1,3-propanedithiol. What can I do?
A: To minimize product loss during extraction:
-
Use Brine Washes: Wash the organic layer with a saturated sodium chloride solution (brine). This decreases the solubility of organic compounds in the aqueous layer.[2]
-
Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Solvent Selection: Consider using a more nonpolar extraction solvent if your product's polarity allows, which will further discourage its partitioning into the aqueous phase.
Q: I'm observing a persistent emulsion at the interface of my organic and aqueous layers during extraction. How can I resolve this?
A: Emulsions during extractive workup can be addressed by:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2]
-
Addition of Brine: Adding a small amount of saturated brine can help to break up the emulsion.[2]
-
Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes resolve the issue.
-
Patience: Allowing the separatory funnel to stand undisturbed for an extended period may lead to phase separation.[2]
Experimental Protocol: Basic Extractive Workup
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of deionized water and gently mix. Allow the layers to separate.
-
Drain the aqueous layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), followed by deionized water, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Caption: Workflow for removing 1,3-propanedithiol via extractive workup.
Column Chromatography
Q: The 1,3-propanedithiol is co-eluting with my product during column chromatography. How can I improve the separation?
A: To improve chromatographic separation:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A less polar solvent system will generally result in better separation of a polar compound like a dithiol from a less polar product.
-
Gradient Elution: Employ a gradient elution, starting with a nonpolar solvent and gradually increasing the polarity. This can help to first elute your product and then wash off the more strongly retained dithiol.
-
Choice of Stationary Phase: While silica gel is common, consider using a different stationary phase like alumina, which may offer different selectivity.
Q: I'm concerned about the odor of 1,3-propanedithiol during chromatography. How can I manage this?
A: To manage the odor:
-
Work in a Fume Hood: Always perform the chromatography in a well-ventilated fume hood.
-
Pre-treatment: Before loading the column, consider a quick aqueous wash of your crude product to remove the bulk of the dithiol.
-
Waste Deactivation: Collect all fractions and the column itself in a container with a bleach solution to oxidize and deodorize the residual dithiol.[1]
Experimental Protocol: Flash Column Chromatography
-
Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane) and pack the column.
-
Dissolve the crude product in a minimal amount of the appropriate solvent.
-
Load the sample onto the column.
-
Elute the column with a suitable solvent system, starting with low polarity and gradually increasing if necessary.
-
Collect fractions and analyze them by TLC or another appropriate method to identify the product-containing fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General workflow for purification by column chromatography.
Use of Thiol Scavengers
Q: How do thiol scavenger resins work?
A: Thiol scavenger resins are solid-supported reagents that have functional groups designed to react selectively with thiols. The unreacted 1,3-propanedithiol covalently binds to the resin, which can then be easily removed from the reaction mixture by simple filtration.
Q: My product is sensitive to certain reagents. Are there different types of thiol scavengers?
A: Yes, there are various types of scavenger resins with different reactive groups. For instance, some are based on electrophilic functionalities that react with the nucleophilic thiol. It is important to choose a scavenger that is orthogonal to the reactivity of your desired product.
Experimental Protocol: Thiol Scavenging
-
To the reaction mixture containing the unreacted 1,3-propanedithiol, add the appropriate thiol scavenger resin (typically 2-4 equivalents relative to the excess dithiol).
-
Stir the mixture at room temperature or with gentle heating according to the manufacturer's recommendations.
-
Monitor the reaction for the disappearance of the free thiol using an appropriate analytical technique (e.g., TLC with a thiol-specific stain, or HPLC).
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain the purified product.
Caption: Workflow for using a thiol scavenger resin for purification.
Quantitative Data Summary
The following table provides illustrative data on the efficiency of different removal methods for unreacted 1,3-propanedithiol. Note that actual results will vary depending on the specific reaction conditions and the properties of the desired product.
| Method | Typical Purity Achieved | Estimated Product Recovery | Key Advantages | Key Disadvantages |
| Extractive Workup | 90-95% | 85-95% | Simple, fast, and scalable. | May not be effective for polar products; potential for emulsions. |
| Column Chromatography | >98% | 70-90% | High purity can be achieved. | Can be time-consuming and require large solvent volumes. |
| Thiol Scavengers | >99% | >95% | High selectivity and purity; simple filtration workup. | Cost of scavenger resins; potential for product adsorption to the resin. |
| Vacuum Distillation | Variable | Variable | Effective for large boiling point differences. | Not suitable for thermally sensitive compounds or products with similar boiling points. |
References
Minimizing byproduct formation in dithiane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during dithiane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for dithiane synthesis?
A1: The most common method for synthesizing 1,3-dithianes is the reaction of a carbonyl compound (aldehyde or ketone) with 1,3-propanedithiol in the presence of a Brønsted or Lewis acid catalyst.[1]
Q2: What are the primary functions of dithianes in organic synthesis?
A2: Dithianes serve two primary functions: as protecting groups for carbonyl compounds due to their stability in both acidic and basic conditions, and as acyl anion equivalents (umpolung), allowing for the reversal of carbonyl reactivity.[2]
Q3: What are the common byproducts in dithiane synthesis?
A3: Common byproducts include unreacted starting materials, linear condensation products (oligomers), and in some cases of deprotection, thioesters.[3] For sterically hindered substrates, elimination byproducts can also be observed.
Q4: How can I purify my dithiane product?
A4: Purification can be achieved through recrystallization for solid products or column chromatography for oils. The choice of method depends on the physical state of the dithiane and the nature of the impurities.
Troubleshooting Guides
Problem 1: Low Yield of Dithiane Product
Possible Cause: Incomplete reaction due to an inefficient catalyst or suboptimal reaction conditions.
Solution:
-
Catalyst Selection: Employ a more efficient catalyst. Lewis acids like Yttrium Triflate (Y(OTf)₃) or solid-supported acids such as silica sulfuric acid (SSA) or tungstate sulfuric acid (TSA) can significantly improve yields and reduce reaction times.[4] For instance, TSA can afford near-quantitative yields in minutes under solvent-free grinding conditions.
-
Reaction Conditions: Consider solvent-free conditions, which can accelerate the reaction and simplify workup.[1] Ensure anhydrous conditions, as water can hydrolyze the intermediate hemithioacetal and prevent cyclization.
Problem 2: Formation of Linear Polymeric Byproducts
Possible Cause: This is a significant side reaction, especially with unhindered aldehydes like formaldehyde, where intermolecular reactions compete with the desired intramolecular cyclization.[3]
Solution:
-
Slow Addition: Add the carbonyl compound slowly to the reaction mixture containing 1,3-propanedithiol and the acid catalyst. This maintains a low concentration of the aldehyde, favoring the intramolecular cyclization to the dithiane over intermolecular polymerization.
-
High Dilution: Performing the reaction under high dilution can also favor the formation of the cyclic dithiane over linear byproducts.
Problem 3: Reaction Fails with Sterically Hindered Ketones
Possible Cause: The steric bulk around the carbonyl group hinders the approach of the dithiol, slowing down the reaction and allowing side reactions to predominate.
Solution:
-
More Active Catalyst: Use a highly active catalyst system. For example, tungstophosphoric acid (H₃PW₁₂O₄₀) has been shown to be effective for the thioacetalization of sterically hindered ketones in refluxing petroleum ether.[1]
-
Alternative Reagents: Consider using a more reactive dithiol equivalent if the steric hindrance is extreme.
Problem 4: Formation of Vinyl Thioether Byproduct
Possible Cause: When using α,β-unsaturated carbonyl compounds, conjugate addition of the thiol to the double bond can compete with the desired 1,2-addition to the carbonyl group, leading to the formation of vinyl thioethers.
Solution:
-
Chemoselective Catalysts: Employ catalysts that favor 1,2-addition. Certain Lewis acids can show high chemoselectivity for the carbonyl group.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetic 1,2-addition product over the thermodynamic conjugate addition product.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Phenyl-1,3-dithiane from Benzaldehyde
| Catalyst | Conditions | Time | Yield (%) | Reference(s) |
| Tungstate Sulfuric Acid (TSA) | Grinding, rt | 5 min | 98 | [4] |
| Silica Sulfuric Acid (SSA) | 60 °C | 1 min | 98 | [4] |
| Yttrium Triflate (Y(OTf)₃) | rt, CH₃CN | 15 min | 95 | [4] |
| Iodine (I₂) | Solvent-free, rt | 10 min | 95 | [4] |
| Montmorillonite K10 | Reflux, Ethanol | 45 min | 92 | [5] |
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Recommended Solution(s) |
| Low Yield | Inefficient catalysis, suboptimal conditions | Use a highly active catalyst (e.g., TSA, SSA), consider solvent-free conditions. |
| Polymeric Byproducts | Intermolecular side reactions | Slow addition of the carbonyl compound, high dilution conditions. |
| Reaction Failure with Hindered Ketones | Steric hindrance | Employ a more active catalyst (e.g., H₃PW₁₂O₄₀), increase reaction temperature. |
| Vinyl Thioether Formation | Conjugate addition to α,β-unsaturated systems | Use chemoselective catalysts, lower reaction temperature. |
Experimental Protocols
High-Yield Synthesis of 2-Phenyl-1,3-dithiane using Montmorillonite K10
This protocol is adapted from a general procedure for Montmorillonite K10 catalyzed reactions.[5]
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Montmorillonite K10 clay
-
Ethanol
Procedure:
-
To a round-bottomed flask, add benzaldehyde (1 mmol) and 1,3-propanedithiol (1.1 mmol).
-
Add Montmorillonite K10 clay (20 mol%).
-
Add ethanol (10 mL) as the solvent.
-
Reflux the mixture with stirring and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Montmorillonite K10 clay.
-
Wash the clay with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by column chromatography.
Visualizations
Caption: General workflow for the synthesis and purification of 1,3-dithianes.
Caption: Competing pathways of desired dithiane formation and linear byproduct condensation.
Caption: A logical decision tree for troubleshooting common issues in dithiane synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of Ethyl 1,3-Dithiane-2-carboxylate and Synthetic Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of ethyl 1,3-dithiane-2-carboxylate, a versatile building block in organic synthesis, with two common alternatives: diethyl malonate and ethyl pyruvate. This document is intended to serve as a practical reference for the identification, characterization, and purity assessment of these compounds, supported by experimental data and detailed protocols.
Introduction
This compound is a valuable reagent in organic chemistry, often employed as an acyl anion equivalent for the formation of carbon-carbon bonds. Its dithiane ring facilitates the deprotonation of the C2 proton, creating a nucleophilic center that can react with various electrophiles. Accurate characterization of the products of such reactions is crucial, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a clear comparison of the NMR spectral data of this compound with that of diethyl malonate and ethyl pyruvate, two other key C2 synthons, to aid researchers in distinguishing and analyzing their respective reaction products.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound, diethyl malonate, and ethyl pyruvate in deuterated chloroform (CDCl₃).
¹H NMR Data Comparison
| Compound | Structure | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ![]() | a (CH) | 4.18 | s | - |
| b (OCH₂) | 4.23 | q | 7.1 | ||
| c (SCH₂) | 2.95 - 2.85 | m | - | ||
| d (SCH₂) | 2.70 - 2.60 | m | - | ||
| e (CH₂CH₂) | 2.20 - 2.10 | m | - | ||
| f (CH₃) | 1.31 | t | 7.1 | ||
| Diethyl Malonate | ![]() | a (CH₂) | 3.40 | s | - |
| b (OCH₂) | 4.20 | q | 7.1 | ||
| c (CH₃) | 1.28 | t | 7.1 | ||
| Ethyl Pyruvate | ![]() | a (CH₃) | 2.49 | s | - |
| b (OCH₂) | 4.33 | q | 7.2 | ||
| c (CH₃) | 1.38 | t | 7.2 |
¹³C NMR Data Comparison
| Compound | Structure | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | ![]() | a (C=O) | 168.5 |
| b (CH) | 46.5 | ||
| c (OCH₂) | 62.5 | ||
| d (SCH₂) | 29.8 | ||
| e (CH₂CH₂) | 25.0 | ||
| f (CH₃) | 14.2 | ||
| Diethyl Malonate | ![]() | a (C=O) | 166.8 |
| b (CH₂) | 41.5 | ||
| c (OCH₂) | 61.5 | ||
| d (CH₃) | 14.1 | ||
| Ethyl Pyruvate | ![]() | a (C=O, ketone) | 192.1 |
| b (C=O, ester) | 161.0 | ||
| c (CH₃) | 26.9 | ||
| d (OCH₂) | 63.0 | ||
| e (CH₃) | 13.9 |
Experimental Protocols
Synthesis of this compound
This procedure is adapted from established methods for the formation of 1,3-dithianes.[1][2][3][4]
Materials:
-
Ethyl glyoxylate (1.0 eq)
-
1,3-Propanedithiol (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl glyoxylate in anhydrous dichloromethane at 0 °C under an inert atmosphere, add 1,3-propanedithiol.
-
Slowly add boron trifluoride diethyl etherate to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
NMR Spectroscopy
Instrumentation:
-
NMR spectra were recorded on a 400 MHz spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the purified compound was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Data Acquisition:
-
¹H NMR spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
-
¹³C NMR spectra were acquired with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.
-
All spectra were processed with a line broadening of 0.3 Hz.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Discussion
The NMR spectra of this compound and its alternatives show distinct features that allow for unambiguous identification.
-
¹H NMR: The most characteristic signal for This compound is the singlet at 4.18 ppm, corresponding to the proton at the C2 position of the dithiane ring.[5] The methylene protons of the dithiane ring appear as complex multiplets between 2.10 and 2.95 ppm. In contrast, diethyl malonate displays a sharp singlet for its active methylene protons at a more upfield position (3.40 ppm). Ethyl pyruvate lacks a C-H proton on the α-carbon to the ester, and instead shows a characteristic singlet for the methyl ketone protons at 2.49 ppm.[6] The ethyl ester groups in all three compounds give rise to a quartet and a triplet with similar chemical shifts and coupling constants.
-
¹³C NMR: The C2 carbon of the dithiane ring in This compound resonates at approximately 46.5 ppm. The methylene carbons of the dithiane ring are found at around 25.0 and 29.8 ppm. For diethyl malonate , the central methylene carbon appears at a similar chemical shift of 41.5 ppm. The most downfield signals are observed for ethyl pyruvate , with the ketone carbonyl at 192.1 ppm and the ester carbonyl at 161.0 ppm, providing a clear distinction from the other two compounds.[7]
Conclusion
The ¹H and ¹³C NMR spectroscopic data presented in this guide provide a clear and objective basis for the characterization of this compound and for distinguishing it from common synthetic alternatives such as diethyl malonate and ethyl pyruvate. The distinct chemical shifts of the protons and carbons at the reactive C2 position are particularly diagnostic. The provided experimental protocols and workflow diagram offer a practical resource for the synthesis and analysis of these important compounds in a research and development setting.
References
- 1. Heterogeneous 1H and 13C Parahydrogen-Induced Polarization of Acetate and Pyruvate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. asianpubs.org [asianpubs.org]
- 5. This compound(20462-00-4) 1H NMR [m.chemicalbook.com]
- 6. Diethyl malonate(105-53-3) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
A Comparative Guide to Acyl Anion Equivalents: Ethyl 1,3-Dithiane-2-carboxylate in Focus
In the realm of synthetic organic chemistry, the concept of "umpolung," or the reversal of polarity, offers a powerful strategy for the construction of complex molecules. Acyl anion equivalents are indispensable tools in this regard, enabling the formation of carbon-carbon bonds by transforming an electrophilic carbonyl carbon into a nucleophilic species. This guide provides a detailed comparison of ethyl 1,3-dithiane-2-carboxylate with other prominent acyl anion equivalents, offering insights into their respective reactivities, applications, and experimental considerations for researchers, scientists, and drug development professionals.
This compound: The Versatile α-Ketoester Synthon
This compound serves as a valuable precursor to the glyoxylate anion synthon, making it a powerful reagent for the synthesis of α-ketoesters. The presence of the ester group influences the acidity of the C2 proton, and its synthetic utility is well-documented.
Quantitative Data
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Benzyl bromide | NaH | DMF/Benzene | RT | - | Ethyl 2-benzyl-1,3-dithiane-2-carboxylate | High |
| Alkyl Halides | Phase Transfer Catalyst | CH2Cl2/H2O | RT | - | Corresponding α-alkylated product | Good to Excellent |
Experimental Protocol: Alkylation under Phase Transfer Catalysis
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (1.2 equiv)
-
Tetrabutylammonium bromide (TBAB) (0.1 equiv)
-
50% Aqueous Sodium Hydroxide
-
Dichloromethane (DCM)
Procedure:
-
To a stirred solution of this compound and the alkyl halide in dichloromethane, add tetrabutylammonium bromide.
-
Add 50% aqueous sodium hydroxide dropwise at room temperature.
-
Stir the biphasic mixture vigorously until the reaction is complete (monitor by TLC).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the alkylated product.
Reaction Workflow
1,3-Dithianes: The Archetypal Acyl Anion Equivalent
The use of 1,3-dithiane as a masked formyl anion, pioneered by Corey and Seebach, is a cornerstone of umpolung chemistry. Deprotonation at C2 with a strong base generates a highly nucleophilic carbanion that reacts with a wide range of electrophiles.
Quantitative Data
| Electrophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| Benzyl bromide | n-BuLi | THF | -20 to 0 | 1 | 2-Benzyl-1,3-dithiane | 95 |
| n-Butyl bromide | n-BuLi | THF | -78 to RT | 12 | 2-n-Butyl-1,3-dithiane | 80-88 |
| Cyclohexanone | n-BuLi | THF | -78 to RT | 1 | 2-(1-Hydroxycyclohexyl)-1,3-dithiane | 81 |
Experimental Protocol: Alkylation of 1,3-Dithiane and Deprotection
Part A: Alkylation
-
Dissolve 1,3-dithiane (1.0 equiv) in dry THF under an inert atmosphere and cool to -20 °C.
-
Add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature below -15 °C.
-
Stir the resulting solution for 1-2 hours at -20 to -10 °C.
-
Cool the solution to -78 °C and add the electrophile (e.g., benzyl bromide, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by chromatography or distillation.
Part B: Deprotection to the Carbonyl Compound
-
Dissolve the 2-substituted-1,3-dithiane (1.0 equiv) in a mixture of acetone and water (e.g., 9:1).
-
Add mercury(II) chloride (HgCl₂) (2.5 equiv) and calcium carbonate (CaCO₃) (2.5 equiv).
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the reaction mixture through celite and wash the filter cake with acetone.
-
Concentrate the filtrate and partition between water and an organic solvent.
-
Separate the organic layer, dry, and concentrate to yield the corresponding ketone or aldehyde.
Reaction Pathway
Protected Cyanohydrins: Versatile and Reactive Intermediates
Anions of protected cyanohydrins serve as excellent acyl anion equivalents.[1] The protecting group is crucial for the stability and reactivity of the carbanion. O-silylated and O-acetal protected cyanohydrins are commonly employed.
Quantitative Data
| Ketone | Cyanide Source | Protecting Group | Base | Alkylating Agent | Yield (%) |
| Acetophenone | NaCN/TBDMSCl | TBDMS | - | - | 90+ |
| Various Aldehydes | Ethyl Cyanoformate | Ethoxycarbonyl | DMAP | - | High |
| Mandelonitrile derivative | (TMS)₂NLi | Ethoxycarbonyl | 2-Cyclohexenone | High |
Experimental Protocol: Formation and Alkylation of a Protected Cyanohydrin
Part A: Formation of O-Silylated Cyanohydrin
-
To a solution of sodium cyanide (2.0 equiv) in dry DMSO at 60 °C under an inert atmosphere, add the ketone (1.0 equiv).
-
Add a chlorotrialkylsilane (e.g., TBDMSCl, 2.0 equiv) to the reaction mixture.
-
Stir for 5-10 minutes, then cool to room temperature.
-
Add water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify by chromatography or distillation.
Part B: Deprotonation and Alkylation
-
Dissolve the O-protected cyanohydrin (1.0 equiv) in dry THF and cool to -78 °C.
-
Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv) and stir for 30 minutes.
-
Add the alkylating agent (1.2 equiv) and allow the reaction to proceed.
-
Quench with saturated aqueous ammonium chloride, extract with an organic solvent, dry, and concentrate.
-
The resulting alkylated protected cyanohydrin can be hydrolyzed to the corresponding ketone.
Logical Relationship of Cyanohydrin as an Acyl Anion Equivalent
Nitroalkanes: The Nef Reaction Pathway
Primary and secondary nitroalkanes can be deprotonated to form nitronate anions, which are effective nucleophiles in C-C bond-forming reactions. The subsequent conversion of the nitro group to a carbonyl group via the Nef reaction makes nitroalkanes valuable acyl anion equivalents.[2]
Quantitative Data for the Nef Reaction
| Substrate | Method | Reagents | Conditions | Yield (%) |
| 2-Nitropropane | Classical | NaOH, H₂SO₄ | 0 °C to RT | 70-80 |
| Nitrocyclohexane | Oxidative | Oxone, TBAH | RT, 2-4 h | 85-95 |
| 2-Nitro-4-phenylbutane | Reductive | aq. TiCl₃ | RT, 2 h | High |
Experimental Protocol: Alkylation of a Nitroalkane and Subsequent Nef Reaction
Part A: Alkylation
-
Dissolve the nitroalkane (1.0 equiv) in a suitable solvent (e.g., DMF or DMSO).
-
Add a base such as DBU or potassium carbonate to generate the nitronate anion.
-
Add the alkylating agent (e.g., an activated alkene for Michael addition or an alkyl halide) and stir at the appropriate temperature until the reaction is complete.
-
Work up the reaction by adding water and extracting with an organic solvent. Purify the product.
Part B: Oxidative Nef Reaction
-
Dissolve the alkylated nitroalkane (1.0 equiv) in methanol.
-
Add a solution of a base (e.g., sodium methoxide, 1.1 equiv) to form the nitronate in situ.
-
In a separate flask, prepare a solution of Oxone® (2.0-3.0 equiv) in water.
-
Slowly add the Oxone® solution to the nitronate solution at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with a solution of sodium sulfite.
-
Extract the mixture with an organic solvent, wash, dry, and concentrate. Purify the resulting ketone by column chromatography.
Nef Reaction Experimental Workflow
Enolates and Metalated Enol Ethers: The Classical Approach
Enolates, formed by the deprotonation of carbonyl compounds, are perhaps the most fundamental acyl anion equivalents. Their reactivity and selectivity can be finely tuned by the choice of base, solvent, and counterion. Metalated enol ethers provide an alternative with distinct reactivity profiles.
Quantitative Data for Enolate Alkylation
| Ketone | Base | Alkylating Agent | Conditions | Yield (%) |
| Cyclopentanone | NaH | Benzyl bromide | THF, RT | High |
| 2-Methylcyclohexanone | LDA | Benzyl bromide | THF, -78 °C | High (Kinetic product) |
| 3-Pentanone | LDA | Branched alkyl halide | THF | Good |
Experimental Protocol: Regioselective Alkylation of an Unsymmetrical Ketone
Kinetic Enolate Formation and Alkylation:
-
Prepare a solution of LDA (1.1 equiv) in dry THF at -78 °C under an inert atmosphere.
-
Add a solution of the unsymmetrical ketone (e.g., 2-methylcyclohexanone, 1.0 equiv) in dry THF to the LDA solution dropwise.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Add the alkylating agent (1.2 equiv) and continue stirring at -78 °C, then allow the reaction to warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash, dry, and concentrate. Purify to obtain the less substituted α-alkylated ketone.
Logical Diagram for Enolate Alkylation
Summary Comparison of Acyl Anion Equivalents
| Feature | This compound | 1,3-Dithianes | Protected Cyanohydrins | Nitroalkanes | Enolates |
| Precursor | Ethyl diethoxyacetate & 1,3-propanedithiol | Aldehydes & 1,3-propanedithiol | Aldehydes/Ketones & Cyanide | Nitroalkanes | Carbonyl Compounds |
| Anion Generation | Moderately strong base (e.g., NaH, PTC) | Strong base (e.g., n-BuLi) | Strong, non-nucleophilic base (e.g., LDA) | Moderate to strong base | Strong base (e.g., LDA, NaH) |
| Reactivity | Good nucleophile | Potent nucleophile | Good nucleophile | Good nucleophile | Variable nucleophilicity |
| Key Product | α-Ketoesters | Ketones, Aldehydes | Ketones | Ketones, Aldehydes | α-Alkylated carbonyls |
| Deprotection | Requires cleavage of dithiane | Often harsh (e.g., Hg(II) salts) | Hydrolysis | Nef reaction (can be harsh or require specific reagents) | Not applicable |
| Advantages | Direct access to α-ketoesters | Well-established, versatile | Mild deprotection possible | Readily available starting materials | Direct functionalization of carbonyls |
| Disadvantages | Limited to α-ketoester synthesis | Use of toxic thiols and mercury salts | Toxicity of cyanide, multi-step process | Nef reaction can have side reactions | Regioselectivity can be an issue, self-condensation |
Conclusion
The choice of an acyl anion equivalent is a critical decision in the design of a synthetic route. This compound stands out as a highly effective reagent for the direct synthesis of α-ketoesters, offering a valuable alternative to other multi-step procedures. While classical 1,3-dithianes provide a robust and versatile method for the synthesis of a wide range of ketones and aldehydes, the associated use of toxic reagents necessitates careful consideration. Protected cyanohydrins and nitroalkanes offer milder alternatives in some cases, each with their own set of advantages and limitations. Enolates remain the most direct method for the α-functionalization of carbonyl compounds, with modern methods allowing for high levels of regio- and stereocontrol. Ultimately, the optimal choice will depend on the specific target molecule, the desired functionality, and the tolerance of other functional groups within the substrate.
References
Dithianes vs. Grignard Reagents for Acylation: A Comparative Guide
In the realm of organic synthesis, the formation of carbon-carbon bonds to construct complex molecular architectures is of paramount importance. Acylation, the introduction of an acyl group (R-C=O) onto a molecule, is a fundamental transformation in this context. For decades, Grignard reagents have been the workhorses for such reactions. However, the advent of umpolung (polarity inversion) strategies, most notably employing 1,3-dithianes, has provided a powerful alternative with distinct advantages in many synthetic scenarios. This guide offers an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific synthetic challenges.
At a Glance: Key Differences
| Feature | Dithiane-based Acylation (Corey-Seebach Reaction) | Grignard Reagent Acylation |
| Nature of Nucleophile | Masked acyl anion (nucleophilic carbonyl) | Carbanion (highly nucleophilic and basic) |
| Reactivity | Moderately nucleophilic, low basicity | Highly reactive, strongly basic |
| Functional Group Tolerance | High (tolerates esters, ketones, etc.) | Low (reacts with acidic protons and many carbonyls) |
| Reaction Control | High (avoids over-addition) | Low (prone to double addition with esters/acid chlorides) |
| Synthetic Scope | Access to α-hydroxy ketones, 1,2-diketones | Primarily synthesis of secondary and tertiary alcohols |
| Multi-step Process | Yes (dithiane formation, lithiation, alkylation, deprotection) | Generally fewer steps (reagent formation, acylation) |
The Power of Polarity Inversion: The Dithiane Advantage
The Corey-Seebach reaction utilizes 1,3-dithianes as "masked" acyl anions, effectively reversing the normal electrophilic nature of a carbonyl carbon into a nucleophilic one.[1][2][3] This concept of "umpolung" is the cornerstone of the dithiane strategy.[2] The protons on the carbon between the two sulfur atoms in a 1,3-dithiane are acidic enough (pKa ≈ 31) to be removed by a strong base like n-butyllithium, generating a nucleophilic carbanion.[2] This lithiated dithiane can then react with a variety of electrophiles.[3]
A significant advantage of this approach is the exceptional functional group tolerance. The dithiane anion is a "soft" nucleophile and less basic than a Grignard reagent, allowing it to react chemoselectively in the presence of more sensitive functional groups. For instance, dithianes can be acylated with esters or react with ketones without the common side reactions observed with Grignard reagents, such as over-addition or enolization. This tolerance makes dithianes particularly valuable in the synthesis of complex, polyfunctional molecules.[4]
Furthermore, the Corey-Seebach reaction provides access to product classes that are difficult to obtain through traditional Grignard chemistry. For example, the reaction of a lithiated dithiane with an aldehyde or ketone, followed by deprotection, yields α-hydroxy ketones. Similarly, reaction with an acyl chloride can lead to the formation of 1,2-diketones.[3]
However, the dithiane methodology is a multi-step process involving:
-
Protection: Formation of the dithiane from an aldehyde.
-
Deprotonation: Generation of the nucleophilic anion.
-
Alkylation/Acylation: Reaction with an electrophile.
-
Deprotection: Hydrolysis of the dithioacetal to reveal the carbonyl group, which can sometimes require harsh conditions using mercury(II) salts.[4]
The Workhorse Reagent: Grignard Acylation
Grignard reagents (RMgX) are powerful, carbon-centered nucleophiles that have been a mainstay in organic synthesis for over a century. Their high reactivity allows them to readily attack a wide range of electrophilic carbonyl carbons, including those in acid chlorides, esters, and ketones.[5]
The primary advantage of Grignard reagents lies in their straightforward preparation and potent nucleophilicity. They are typically generated in a single step from an organic halide and magnesium metal.[6] This strong nucleophilic character leads to rapid carbon-carbon bond formation.
However, this high reactivity is also their main drawback. Grignard reagents are also strong bases and will react with any acidic protons present in the substrate, such as those on alcohols, carboxylic acids, and even terminal alkynes.[5] This lack of functional group tolerance often necessitates the use of protecting groups, adding steps to the synthetic sequence.
A significant challenge in using Grignard reagents for acylation is the issue of over-addition. When reacting with acid chlorides or esters, the initial product is a ketone. This ketone is often more reactive towards the Grignard reagent than the starting material, leading to a second addition and the formation of a tertiary alcohol as the major product.[5] While certain modified procedures can favor ketone formation, isolating the ketone can be challenging.[7]
Quantitative Performance Data
Direct quantitative comparison of yields between dithiane and Grignard acylations is challenging due to the vast differences in reaction conditions and substrate scope. The following table provides representative yields for analogous transformations to illustrate the general performance of each method.
| Transformation | Dithiane Method (Corey-Seebach) | Grignard Method | Yield (%) | Reference |
| Benzaldehyde to Benzoin | 2-Lithio-2-phenyl-1,3-dithiane + Benzaldehyde | Not directly applicable | ~70% | [4] |
| Acylation with Ester | 2-Lithio-1,3-dithiane + Methyl benzoate | Phenylmagnesium bromide + Methyl benzoate (forms triphenylmethanol) | Dithiane: High (qualitative) | [8] |
| Acylation with Acid Chloride | 2-Lithio-1,3-dithiane + Benzoyl chloride | Phenylmagnesium bromide + Benzoyl chloride (forms triphenylmethanol) | Dithiane: High (qualitative) | [8] |
| Ketone Synthesis | 2-Lithio-2-alkyl-1,3-dithiane + Alkyl halide, then deprotection | Grignard + Nitrile, then hydrolysis | Dithiane: 70-95% | [7] |
| Grignard + Weinreb Amide | Grignard (Nitrile): 60-80% | [7] | ||
| Grignard (Weinreb): 75-95% | [7] |
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of dithiane-based and Grignard acylation.
Experimental Protocols
Synthesis of a Ketone via the Corey-Seebach Reaction
This protocol describes the synthesis of 1-phenyl-2-butanone starting from propionaldehyde.
Step 1: Formation of 2-Ethyl-1,3-dithiane
-
To a stirred solution of propionaldehyde (7.3 g, 125 mmol) in 100 mL of chloroform in a 250 mL round-bottom flask is added 1,3-propanedithiol (13.5 g, 125 mmol).
-
The mixture is cooled to 0 °C, and boron trifluoride etherate (0.5 mL) is added dropwise.
-
The reaction is stirred at room temperature for 2 hours.
-
The reaction mixture is washed with two 50 mL portions of 10% aqueous sodium hydroxide solution, followed by two 50 mL portions of water, and finally with 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-ethyl-1,3-dithiane, which can be used in the next step without further purification.
Step 2: Lithiation and Alkylation
-
A solution of 2-ethyl-1,3-dithiane (14.8 g, 100 mmol) in 200 mL of anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to -30 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.6 M in hexanes, 65.6 mL, 105 mmol) is added dropwise via syringe over 20 minutes, maintaining the temperature below -25 °C.
-
The resulting solution is stirred at -30 °C for 1 hour.
-
A solution of benzyl bromide (17.1 g, 100 mmol) in 50 mL of anhydrous THF is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
Step 3: Deprotection to 1-Phenyl-2-butanone
-
The reaction is quenched by the addition of 100 mL of water.
-
The aqueous layer is extracted with three 75 mL portions of diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is dissolved in a mixture of 150 mL of methanol and 25 mL of water.
-
Mercury(II) chloride (54.3 g, 200 mmol) is added, and the mixture is refluxed for 4 hours.
-
The mixture is cooled to room temperature, and the precipitate is removed by filtration.
-
The filtrate is concentrated, and the residue is partitioned between 100 mL of diethyl ether and 100 mL of water.
-
The aqueous layer is extracted with two 50 mL portions of diethyl ether.
-
The combined organic layers are washed with saturated aqueous ammonium chloride solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2-butanone.
Synthesis of a Ketone via Grignard Acylation with a Nitrile
This protocol describes the synthesis of acetophenone from benzonitrile and methylmagnesium bromide.
Step 1: Preparation of Methylmagnesium Bromide
-
Magnesium turnings (2.67 g, 110 mmol) are placed in a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine is added.
-
Anhydrous diethyl ether (50 mL) is added to the flask.
-
A solution of methyl bromide in diethyl ether (prepared by bubbling methyl bromide gas through 40 mL of anhydrous diethyl ether until approximately 10.5 g, 110 mmol has been absorbed) is placed in the dropping funnel.
-
A small portion of the methyl bromide solution is added to the magnesium. The reaction is initiated if the color of the iodine disappears and bubbling is observed. If not, gentle warming may be required.
-
The remainder of the methyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes. The Grignard reagent is then cooled to room temperature.
Step 2: Acylation of Benzonitrile
-
A solution of benzonitrile (10.3 g, 100 mmol) in 50 mL of anhydrous diethyl ether is placed in a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice bath.
-
The freshly prepared methylmagnesium bromide solution is transferred to the dropping funnel via a cannula and added dropwise to the stirred benzonitrile solution.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
Step 3: Hydrolysis to Acetophenone
-
The reaction mixture is cooled to 0 °C and slowly poured onto a mixture of 100 g of crushed ice and 20 mL of concentrated sulfuric acid.
-
The mixture is stirred until all the solid has dissolved.
-
The ether layer is separated, and the aqueous layer is extracted with two 50 mL portions of diethyl ether.
-
The combined organic layers are washed with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude acetophenone is purified by distillation under reduced pressure.
Conclusion
Both dithiane-based acylation and Grignard reagents are powerful tools for the synthesis of ketones and other carbonyl-containing compounds. The choice between them is dictated by the specific requirements of the synthesis.
Choose dithianes when:
-
High functional group tolerance is critical.
-
The synthesis of α-hydroxy ketones or 1,2-diketones is the goal.
-
Over-addition must be avoided.
-
A multi-step sequence is acceptable.
Choose Grignard reagents when:
-
The substrate is simple and lacks sensitive functional groups.
-
A rapid and direct synthesis of a secondary or tertiary alcohol is desired.
-
Over-addition to form a tertiary alcohol is the intended outcome.
-
Modified procedures (e.g., using nitriles or Weinreb amides) are employed to favor ketone formation.
By understanding the distinct advantages and limitations of each method, researchers can make informed decisions to efficiently and effectively achieve their synthetic targets.
References
- 1. Carbonyl umpolung as an organometallic reagent surrogate - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Corey-Seebach Reaction [organic-chemistry.org]
- 3. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 4. The Corey-Seebach Reagent in the 21st Century: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Dithiane Formation: A Comparative Guide to Analytical Techniques
For researchers and scientists in the fast-paced world of drug development and organic synthesis, the efficient and accurate confirmation of product formation is paramount. The synthesis of dithianes, versatile protecting groups and synthetic intermediates, is a common yet crucial step in many synthetic pathways. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) spectroscopy with other key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS)—for the confirmation of dithiane product formation. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for confirming dithiane formation hinges on a balance of factors including the required level of structural detail, sensitivity, speed, and the nature of the reaction mixture. While FTIR spectroscopy offers a rapid and straightforward method for monitoring the disappearance of starting materials and the appearance of key functional groups, NMR and GC-MS provide more definitive structural and quantitative information.
Below is a table summarizing the key performance characteristics of each technique in the context of dithiane synthesis analysis.
| Feature | FTIR Spectroscopy | ¹H NMR Spectroscopy | GC-MS |
| Primary Information | Functional group identification | Detailed molecular structure and connectivity | Separation and identification of components by mass |
| Key Observable Change | Disappearance of C=O stretch (aldehyde/ketone); Disappearance of S-H stretch (dithiol) | Appearance of characteristic dithiane ring proton signals; Disappearance of aldehyde proton signal | Detection of a new peak with the expected molecular weight of the dithiane product |
| Quantitative Analysis | Possible with calibration, but less precise for mixtures | Excellent for determining product ratios and yield with an internal standard | Excellent for quantification with proper calibration and internal standard |
| Speed of Analysis | Very fast (minutes) | Moderate (minutes to hours) | Moderate to slow (depending on chromatography) |
| Sample Preparation | Minimal (neat liquid, KBr pellet, or ATR) | Solution in a deuterated solvent | Often requires dilution; derivatization may be necessary for some compounds |
| Destructive? | No | No | Yes (sample is consumed) |
| Typical Use Case | Rapid reaction monitoring; Quick confirmation of functional group transformation | Definitive structure elucidation; Purity assessment; Quantitative yield determination | Analysis of complex mixtures; Confirmation of molecular weight; Trace impurity analysis |
Experimental Protocols
To provide a practical context for this comparison, we outline a general experimental protocol for the synthesis of a 1,3-dithiane from an aldehyde and 1,3-propanedithiol, followed by the analytical procedures for each technique.
Synthesis of 2-Phenyl-1,3-dithiane
Materials:
-
Benzaldehyde
-
1,3-Propanedithiol
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in dichloromethane at 0 °C is added 1,3-propanedithiol (1.1 eq).
-
Boron trifluoride diethyl etherate (0.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Analytical Procedures:
FTIR Analysis:
-
A small drop of the crude or purified product is placed directly on the diamond crystal of an ATR-FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Analysis: Look for the disappearance of the strong C=O stretching band of benzaldehyde (around 1700 cm⁻¹) and the weak S-H stretching band of 1,3-propanedithiol (around 2550 cm⁻¹). The presence of C-S stretching bands (typically in the fingerprint region 800-600 cm⁻¹) can also be indicative of product formation, though these are often weak and can be difficult to assign definitively.
¹H NMR Analysis:
-
The sample (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃).
-
The ¹H NMR spectrum is recorded.
-
Analysis: Confirm the disappearance of the aldehyde proton signal of benzaldehyde (~10 ppm). Look for the appearance of a characteristic singlet for the C2-proton of the dithiane ring (around 5.5 ppm for 2-phenyl-1,3-dithiane) and multiplets for the methylene protons of the dithiane ring (typically in the range of 2.0-3.5 ppm).
GC-MS Analysis:
-
A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
The sample is injected into the GC-MS.
-
Analysis: The gas chromatogram will show the retention times of the components in the mixture. The mass spectrum of the peak corresponding to the product should show a molecular ion peak (M⁺) that matches the calculated molecular weight of 2-phenyl-1,3-dithiane.
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of a dithiane product.
Caption: Workflow for dithiane synthesis and analytical confirmation.
Logical Pathway for Method Selection
The decision of which analytical technique to employ can be guided by a logical progression of questions about the research objectives.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Stereochemical Validation of Dithiane-Derived Aldol Products
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. The stereochemical outcome of this reaction is of paramount importance, particularly in the synthesis of complex molecules such as polyketides and other natural products. Among the various methodologies, the use of dithiane anions as acyl anion equivalents offers a unique approach to the synthesis of α-hydroxy ketones. This guide provides a comparative analysis of the stereochemical outcomes of dithiane-derived aldol products against established methods, supported by experimental data and detailed protocols for validation.
Introduction to Stereocontrol in Aldol Reactions
The stereoselectivity of an aldol reaction is primarily dictated by the geometry of the enolate and the nature of the electrophile and reaction conditions. The Zimmerman-Traxler model provides a widely accepted rationale for the observed stereochemistry, proposing a chair-like six-membered transition state.[1] The relative orientation of the substituents on this transition state determines whether the syn or anti diastereomer is formed.
Key factors influencing stereoselectivity include:
-
Enolate Geometry: (E)-enolates typically lead to anti aldol products, while (Z)-enolates favor the formation of syn products.
-
Chelation Control: The presence of a chelating atom (e.g., oxygen or sulfur) on the enolate or a Lewis acid can lock the transition state into a rigid conformation, enhancing diastereoselectivity.[2]
-
Chiral Auxiliaries: Covalently attached chiral molecules can effectively bias the facial selectivity of the enolate and/or the aldehyde, leading to high levels of asymmetric induction. The Evans aldol reaction is a prime example of this strategy.[3][4][5]
The Dithiane Approach to Aldol Products
1,3-dithianes serve as versatile "masked" carbonyl compounds. Deprotonation at the C2 position with a strong base, such as n-butyllithium, generates a potent nucleophile that can react with aldehydes to afford, after deprotection, α-hydroxy ketones.
The stereochemical outcome of the dithiane aldol addition is influenced by factors such as the substitution on the dithiane and the aldehyde, as well as the presence of chelating groups. While not as extensively studied for stereocontrol as other methods, dithiane reactions can exhibit useful levels of diastereoselectivity, often governed by steric hindrance and potential chelation with the lithium counterion.
Alternative Methodologies for Stereoselective Aldol Additions
For a comprehensive comparison, two widely adopted and highly stereoselective aldol methodologies are considered:
-
Evans Aldol Reaction: This method employs chiral oxazolidinone auxiliaries to direct the stereochemical course of the reaction. By selecting the appropriate auxiliary and reaction conditions, any of the four possible stereoisomers can be obtained with high predictability and selectivity.[3][6] The reaction typically proceeds through a well-defined boron enolate, leading to excellent syn-selectivity.[7]
-
Mukaiyama Aldol Reaction: This Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound offers a powerful alternative.[8] The stereochemical outcome can be tuned by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[9]
Comparative Performance Data
The following table summarizes the typical diastereoselectivities achieved with dithiane aldol reactions compared to the Evans and Mukaiyama methodologies.
| Method | Nucleophile | Electrophile | Typical Diastereomeric Ratio (syn:anti) | Reference(s) |
| Dithiane Aldol | 2-Lithio-1,3-dithiane | Benzaldehyde | ~60:40 to 80:20 | |
| 2-Lithio-2-phenyl-1,3-dithiane | Acetaldehyde | Moderate to good selectivity | ||
| Evans Aldol | (S)-Valine-derived oxazolidinone propionimide | Isobutyraldehyde | >99:1 (syn) | [3] |
| (R)-Phenylalanine-derived oxazolidinone acetate | Benzaldehyde | >95:5 (syn) | [6] | |
| Mukaiyama Aldol | (Z)-Silyl enol ether of propiophenone | Benzaldehyde | >95:5 (syn) | [9] |
| (E)-Silyl enol ether of propiophenone | Benzaldehyde | >95:5 (anti) | [9] |
Note: The diastereoselectivity of dithiane aldol reactions can be highly substrate-dependent and is generally less predictable than the Evans or Mukaiyama methods.
Experimental Protocols
Protocol 1: Diastereoselective Aldol Reaction of 2-Lithio-1,3-dithiane
-
Preparation of 2-Lithio-1,3-dithiane: To a solution of 1,3-dithiane (1.0 eq) in anhydrous THF at -20 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 2 hours at -20 °C.
-
Aldol Addition: Cool the solution of 2-lithio-1,3-dithiane to -78 °C. Add a solution of the aldehyde (1.1 eq) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 3 hours.
-
Quenching and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Validation of Stereochemistry by ¹H NMR Spectroscopy
The relative stereochemistry (syn vs. anti) of the aldol adduct can often be determined by analyzing the coupling constants (J-values) between the protons on the newly formed stereocenters in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve a pure sample of the aldol adduct in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis of Coupling Constants:
-
For syn diastereomers, the vicinal coupling constant (³JHH) between the α- and β-protons is typically in the range of 2-5 Hz, corresponding to a gauche relationship in the preferred conformation.
-
For anti diastereomers, the ³JHH is generally larger, in the range of 7-10 Hz, indicating an anti-periplanar arrangement.
-
-
COSY Experiment: A COSY (Correlation Spectroscopy) experiment can be performed to definitively identify the coupling partners.[10]
Protocol 3: Unambiguous Structure Elucidation by X-ray Crystallography
For crystalline aldol products, single-crystal X-ray diffraction provides unequivocal proof of the relative and absolute stereochemistry.[7]
-
Crystallization: Grow single crystals of the purified aldol adduct suitable for X-ray analysis. This can be achieved by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters. The resulting electron density map will reveal the three-dimensional arrangement of the atoms in the molecule, confirming the stereochemistry.
Visualizing Reaction Pathways and Stereochemical Models
Zimmerman-Traxler Model for Aldol Stereoselectivity
References
- 1. 1,2-Diol synthesis by additions [organic-chemistry.org]
- 2. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Aldol reaction - Wikipedia [en.wikipedia.org]
- 8. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
A Guide to Greener Alternatives for Dithiane Deprotection: Moving Beyond Mercury
For researchers, scientists, and drug development professionals, the 1,3-dithiane group is an indispensable tool for carbonyl protection and umpolung reactivity. However, the classical method for its removal using mercury(II) salts poses significant environmental and health risks. This guide provides a comprehensive comparison of safer, more sustainable alternatives to mercury-based reagents for the deprotection of dithianes, supported by experimental data and detailed protocols.
The toxicity of mercury compounds necessitates the adoption of greener alternatives in modern organic synthesis.[1][2] Fortunately, a diverse array of methodologies has been developed that offer efficient and often chemoselective deprotection of dithianes without the use of heavy metals. These methods can be broadly categorized into oxidative, reductive, and acid-mediated approaches.
Performance Comparison of Dithiane Deprotection Reagents
The following table summarizes the performance of various non-mercuric reagents for the deprotection of 2-phenyl-1,3-dithiane, a common model substrate. This data is compiled from various sources to provide a comparative overview of reaction conditions, times, and yields.
| Reagent/Method | Category | Conditions | Time | Yield (%) | Reference(s) |
| Mercury-Based (Baseline) | |||||
| Hg(NO₃)₂·3H₂O | Metal-mediated | Solid-state, grinding, room temperature | 1-4 min | >95 | [3] |
| Oxidative Methods | |||||
| o-Iodoxybenzoic acid (IBX) | Hypervalent Iodine | DMSO, 75 °C | 12 h | 74 | [4] |
| DDQ | Quinone Oxidant | MeCN/H₂O (9:1), room temperature | 2 h | 87 | [5] |
| H₂O₂ / I₂ (catalytic) | Halogen-based | Aqueous micellar system (SDS), room temperature | 30 min | 95 | [6] |
| N-Bromosuccinimide (NBS) | Halogen-based | Acetonitrile, room temperature | 3 min | 90 | [7] |
| Acid-Mediated Methods | |||||
| TMSCl / NaI | Lewis Acid/Halide | Acetonitrile, 60 °C | 24 h | 92 | [8] |
| Polyphosphoric Acid (PPA) / AcOH | Brønsted Acid | 25-45 °C | 3-8 h | >80 | |
| Other Methods | |||||
| Electrochemical (Anodic) | Electrochemical | Neutral media, catalytic tris(p-tolyl)amine | - | High | [9] |
| Photocatalytic (Visible Light) | Photocatalytic | Molecular iodine catalyst, O₂, acetonitrile/water | - | High | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the adoption of these mercury-free alternatives.
Oxidative Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This method offers a mild and efficient route to the corresponding carbonyl compounds.[5]
Procedure:
-
To a solution of the 1,3-dithiane (1.0 mmol) in acetonitrile-water (9:1, 3.5 mL), add a solution of DDQ (1.5 mmol) in acetonitrile-water (9:1, 3.5 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with saturated sodium bicarbonate solution (50 mL).
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Acid-Mediated Deprotection with TMSCl and NaI
This metal-free method is a good alternative to traditional oxidative or reductive processes.[8]
Procedure:
-
Stir a mixture of the dithiane (100 mg) and sodium iodide (10 equivalents) in acetonitrile for 5 minutes.
-
Add chlorotrimethylsilane (10 equivalents) to the solution.
-
Stir the reaction mixture for 24 hours at room temperature (or at 60 °C for less reactive substrates).
-
Hydrolyze the reaction by adding water (5 mL) and stir for 5 minutes.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the corresponding carbonyl compound.
Hypervalent Iodine-Mediated Deprotection with o-Iodoxybenzoic Acid (IBX)
IBX is a versatile hypervalent iodine(V) reagent that can facilitate the oxidative cleavage of dithianes under mild conditions.[10]
Procedure:
-
To a solution of the dithiane in a 2:1 mixture of fluorobenzene and DMSO, add o-iodoxybenzoic acid (IBX, 1.2-4.0 equivalents).
-
Stir the reaction mixture at the specified temperature (ranging from 25 °C to 80 °C) for the required time (3 to 22 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter to remove the insoluble byproducts.
-
Wash the filtrate with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows associated with dithiane deprotection.
Caption: Logical relationship of different dithiane deprotection strategies.
Caption: A generalized experimental workflow for dithiane deprotection.
Mechanistic Insights
The alternatives to mercury-based reagents operate through distinct mechanisms.
-
Oxidative Methods: Reagents like hypervalent iodine compounds, DDQ, and NBS act as oxidants. The initial step often involves the oxidation of one of the sulfur atoms, which makes the dithiane ring susceptible to nucleophilic attack by water, leading to the collapse of the intermediate and release of the carbonyl compound.[11][12]
-
Acid-Mediated Methods: Lewis acids, such as TMSCl in combination with NaI, activate the dithiane by coordinating to one of the sulfur atoms. This enhances the electrophilicity of the carbon atom, facilitating hydrolysis.[8] Brønsted acids like polyphosphoric acid likely operate through a similar activation mechanism.
-
Electrochemical and Photochemical Methods: Electrochemical deprotection involves the anodic oxidation of the dithiane, generating a radical cation that subsequently reacts with water.[9] Photocatalytic methods utilize a photosensitizer that, upon excitation with light, initiates an electron transfer from the dithiane, leading to a similar radical cation intermediate that collapses to the carbonyl product.[6]
The choice of a specific deprotection method will depend on the substrate's functional group tolerance, the desired reaction conditions (e.g., pH, temperature), and the scale of the synthesis. The methods presented here offer a robust toolkit for the modern synthetic chemist to move away from toxic mercury reagents while maintaining high efficiency in dithiane deprotection.
References
- 1. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 2. Oxidative removal of 1,3-dithiane protecting groups by 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. o-Iodoxybenzoic acid (IBX) as a viable reagent in the manipulation of nitrogen- and sulfur-containing substrates: scope, generality, and mechanism of IBX-mediated amine oxidations and dithiane deprotections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of Ethyl 1,3-Dithiane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 1,3-dithiane-2-carboxylate stands as a versatile and powerful reagent in the synthetic chemist's toolbox, primarily serving as a masked acyl anion equivalent. Its unique reactivity allows for the construction of complex carbon skeletons, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This guide provides a comprehensive review of its synthetic applications, offering a direct comparison with common alternative methods and supported by experimental data and detailed protocols.
Core Application: An Acyl Anion Equivalent
The key to the synthetic utility of this compound lies in the acidity of the C2 proton of the dithiane ring. Deprotonation with a strong base generates a nucleophilic carbanion that can participate in a variety of carbon-carbon bond-forming reactions. Subsequent hydrolysis of the dithiane group unmasks the carbonyl functionality, typically yielding an α-keto ester or a ketone. This "umpolung" (polarity reversal) of the carbonyl carbon is a cornerstone of modern organic synthesis.
Comparative Performance in Key Synthetic Transformations
The following sections detail the performance of this compound in common synthetic transformations, alongside a comparison with alternative reagents and methodologies.
Alkylation Reactions
Alkylation of the lithiated this compound provides a reliable route to α-substituted α-keto esters. This method is often compared to the direct alkylation of enolates derived from α-keto esters or the use of other acyl anion equivalents.
Table 1: Comparison of Alkylation Methods for the Synthesis of α-Keto Esters
| Method | Reagent | Electrophile | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Dithiane Chemistry | This compound / n-BuLi | Benzyl bromide | Ethyl 2-benzyl-2-oxo-propanoate | ~85-95 | 2-4 | Stable carbanion, high yields, avoids self-condensation. | Requires strong base, multi-step process (alkylation and deprotection). |
| Direct Enolate Alkylation | Ethyl pyruvate / LDA | Benzyl bromide | Ethyl 2-benzyl-2-oxo-propanoate | ~60-75 | 1-3 | Fewer steps. | Prone to self-condensation and over-alkylation, requires careful control of conditions. |
| Grignard Reagent Addition to Acyl Chloride | Ethyl oxalyl chloride / Benzylmagnesium bromide | - | Ethyl 2-benzyl-2-oxo-propanoate | ~70-85 | 1-2 | Readily available starting materials. | Grignard reagent can add to the ester, leading to tertiary alcohol byproduct. |
Acylation Reactions
Acylation of the dithiane carbanion with acylating agents like acid chlorides or esters furnishes 1,2-dicarbonyl compounds. This approach offers a controlled method for the synthesis of these valuable motifs.
Table 2: Comparison of Acylation Methods for the Synthesis of 1,2-Diketones
| Method | Reagent | Acylating Agent | Product | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| Dithiane Chemistry | This compound / n-BuLi | Benzoyl chloride | 1,2-Diphenyl-1,2-ethanedione | ~80-90 | 3-5 | High yields, good functional group tolerance. | Multi-step process, requires strong base. |
| Grignard Reagent with α-Keto Ester | Ethyl benzoylformate / Phenylmagnesium bromide | - | 1,2-Diphenyl-1,2-ethanedione | ~65-80 | 1-3 | Direct addition. | Potential for over-addition to form tertiary alcohol. |
| Oxidation of α-Hydroxy Ketones | Benzoin / Oxidizing agent (e.g., Cu(OAc)₂) | - | 1,2-Diphenyl-1,2-ethanedione | ~85-95 | 4-6 | High yielding for specific substrates. | Limited substrate scope, requires pre-functionalized starting material. |
Aldol and Michael Addition Reactions
The nucleophilic dithiane carbanion readily participates in aldol additions with aldehydes and ketones, as well as Michael additions to α,β-unsaturated systems, providing access to β-hydroxy-α-keto esters and γ-keto esters, respectively.
Table 3: Comparison of Aldol and Michael Addition Methodologies
| Reaction Type | Method | Electrophile | Product | Yield (%) | Diastereoselectivity | Key Advantages | Key Disadvantages |
| Aldol Addition | Dithiane Chemistry | Benzaldehyde | Ethyl 3-hydroxy-2-oxo-3-phenylpropanoate | ~75-85 | Moderate to good | Stable nucleophile, predictable reactivity. | Requires strong base and subsequent deprotection. |
| Lithium Enolate | Benzaldehyde | Ethyl 3-hydroxy-2-oxo-3-phenylpropanoate | ~70-80 | Variable | Direct enolate formation. | Can be prone to self-condensation and reversibility. | |
| Michael Addition | Dithiane Chemistry | Methyl vinyl ketone | Ethyl 2-acetyl-4-oxopentanoate | ~80-90 | N/A | Efficient conjugate addition. | Multi-step process. |
| Organocuprate Addition | Methyl vinyl ketone | Ethyl 4-oxopentanoate (after reaction with ethyl cyanoformate) | ~70-85 | N/A | High regioselectivity for 1,4-addition. | Requires preparation of the organocuprate reagent. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for the Alkylation of this compound
-
Deprotonation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added n-butyllithium (n-BuLi, 1.1 eq) dropwise. The reaction mixture is stirred at this temperature for 1 hour.
-
Alkylation: The desired alkylating agent (e.g., benzyl bromide, 1.2 eq) is then added dropwise to the solution at -78 °C. The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Deprotection: The crude alkylated dithiane is dissolved in a mixture of acetonitrile and water. N-Bromosuccinimide (NBS, 2.2 eq) is added in portions at 0 °C. The reaction is stirred for 1-2 hours. The mixture is then diluted with water and extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate, brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the desired α-keto ester.
General Procedure for the Acylation of this compound
-
Deprotonation: Follow step 1 of the alkylation procedure.
-
Acylation: The acylating agent (e.g., benzoyl chloride, 1.1 eq) is added dropwise to the solution of the lithiated dithiane at -78 °C. The reaction is stirred at this temperature for 2-3 hours.
-
Work-up and Deprotection: Follow steps 3 and 4 of the alkylation procedure to isolate the 1,2-dicarbonyl product.
General Procedure for the Aldol Addition of this compound
-
Deprotonation: Follow step 1 of the alkylation procedure.
-
Aldol Addition: The aldehyde or ketone (e.g., benzaldehyde, 1.1 eq) is added dropwise to the solution of the lithiated dithiane at -78 °C. The reaction is stirred at this temperature for 2-4 hours.
-
Work-up and Deprotection: Follow steps 3 and 4 of the alkylation procedure to obtain the β-hydroxy-α-keto ester.
Visualizing Synthetic Pathways
The following diagrams illustrate the central role of this compound in synthetic workflows.
Caption: General workflow for the synthetic application of this compound.
Caption: Logical comparison of dithiane versus direct enolate alkylation for α-keto ester synthesis.
Conclusion
This compound is an invaluable reagent for the synthesis of α-keto esters and their derivatives. Its utility as a stable and reliable acyl anion equivalent often leads to high yields and clean reactions, particularly in complex molecular settings. While alternative methods such as direct enolate chemistry or the use of organometallic reagents offer more direct routes, they can be plagued by side reactions and lower yields. The choice of methodology will ultimately depend on the specific substrate, desired product, and the overall synthetic strategy. For complex targets where efficiency and control are paramount, the dithiane-based approach remains a superior choice for many applications in research and development.
A Comparative Guide to the Reactivity of Substituted 1,3-Dithianes
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dithiane moiety is a cornerstone in modern organic synthesis, primarily utilized as a masked acyl anion equivalent through the principle of "umpolung" (polarity inversion). The reactivity of the C-2 proton is paramount to its utility, and this reactivity is significantly influenced by the nature of the substituent at this position. This guide provides an objective comparison of the reactivity of various substituted 1,3-dithianes, supported by experimental data, to inform the strategic selection of these critical building blocks in complex molecule synthesis.
Data Presentation: A Quantitative Comparison
The reactivity of 2-substituted 1,3-dithianes is fundamentally linked to the acidity of the C-2 proton. This acidity dictates the ease of deprotonation to form the corresponding nucleophilic carbanion, which is the key reactive intermediate in carbon-carbon bond-forming reactions.
Table 1: Acidity of 2-Substituted 1,3-Dithianes
The acidity of the C-2 proton, expressed as pKa, is a direct measure of the stability of the resulting carbanion. Electron-withdrawing substituents significantly increase the acidity, facilitating deprotonation.
| 2-Substituent | pKa (in DMSO) | Reference |
| -H (unsubstituted) | ~31 | [1] |
| -Alkoxycarbonyl | ~21 | [2] |
Note: A lower pKa value indicates a more acidic proton and a more easily formed carbanion.
Table 2: Comparison of Alkylation Reaction Yields
The following table compares the yields of alkylation of 2-lithio-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane with various primary alcohol arenesulfonates. This reaction is a classic example of the synthetic utility of dithiane anions.
| 2-Substituent | Electrophile (Arenesulfonate) | Product | Yield (%) |
| -H | n-C₄H₉-OSO₂Ph | 2-(n-Butyl)-1,3-dithiane | 85 |
| -H | n-C₆H₁₃-OSO₂Ph | 2-(n-Hexyl)-1,3-dithiane | 88 |
| -H | Ph-CH₂-CH₂-OSO₂Ph | 2-(2-Phenylethyl)-1,3-dithiane | 90 |
| -Phenyl | n-C₄H₉-OSO₂Ph | 2-Butyl-2-phenyl-1,3-dithiane | 78 |
| -Phenyl | n-C₆H₁₃-OSO₂Ph | 2-Hexyl-2-phenyl-1,3-dithiane | 82 |
Data sourced from a study by Seebach and Wilka.
Table 3: Comparison of Michael Addition Reaction Yields
Electron-withdrawing groups at the 2-position, such as carboxythioesters, enhance the acidity of the C-2 proton, allowing for milder reaction conditions for deprotonation and subsequent conjugate additions. The following table illustrates the reactivity of various 2-carboxythioester-1,3-dithianes in a Michael addition to nitrostyrene.
| 2-Substituent (-COSR) | R | Time (h) | Yield (%) |
| -COOEt | Ethyl | 24 | 0 |
| -COOSPh | Phenyl | 72 | 25 |
| -COSPy | 2-Pyridyl | 24 | 65 |
| -COOCH₂CF₃ | 2,2,2-Trifluoroethyl | 24 | 71 |
Data sourced from a study by Benaglia, Gaggero, and coworkers.[3][4]
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are intended as a guide and may require optimization based on specific substrates and laboratory conditions.
General Procedure for Deprotonation and Alkylation of 2-Substituted 1,3-Dithianes
This protocol is adapted from the alkylation of 1,3-dithiane with arenesulfonates.
Materials:
-
2-Substituted 1,3-dithiane (1.0 equiv)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., primary alkyl arenesulfonate) (1.2 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the 2-substituted 1,3-dithiane in anhydrous THF is cooled to -20 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 2 hours at -20 °C to ensure complete deprotonation, forming the 2-lithio-1,3-dithiane.
-
The alkylating agent, dissolved in anhydrous THF, is added dropwise to the solution at -20 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for the Michael Addition of 2-Carboxythioester-1,3-dithianes to Nitroalkenes
This protocol is based on the organocatalytic addition of 2-carboxythioester-1,3-dithianes.[3][4]
Materials:
-
2-Carboxythioester-1,3-dithiane (2.0 equiv)
-
Nitroalkene (1.0 equiv)
-
Organocatalyst (e.g., cinchona alkaloid derivative) (0.2 equiv)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the nitroalkene in toluene are added the 2-carboxythioester-1,3-dithiane and the organocatalyst.
-
The reaction mixture is stirred at room temperature for the time indicated in Table 3, or until completion as monitored by TLC.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00492F [pubs.rsc.org]
- 4. Stereoselective reaction of 2-carboxythioesters-1,3-dithiane with nitroalkenes: an organocatalytic strategy for the asymmetric addition of a glyoxylate anion equivalent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 1,3-Dithiane-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control for assessing the purity of active pharmaceutical ingredients (APIs) and their intermediates. This guide provides a comparative overview of HPLC methods for the analysis of Ethyl 1,3-dithiane-2-carboxylate and its derivatives, crucial building blocks in the synthesis of various pharmaceutical compounds. The focus is on providing practical, data-driven insights into both chiral and achiral separation techniques, enabling researchers to select and implement the most suitable method for their specific needs.
Introduction to Purity Analysis of Dithiane Derivatives
This compound and its analogs are key intermediates in organic synthesis, often employed for the construction of complex molecules. Ensuring their chemical and stereochemical purity is paramount for the successful synthesis of the final API and for meeting regulatory requirements. HPLC offers the resolution and sensitivity required for this purpose, with reversed-phase (RP-HPLC) being the most common mode for achiral purity assessment and chiral stationary phases (CSPs) being essential for enantiomeric separation.
Comparison of HPLC Methods
The selection of an appropriate HPLC method depends on the specific analytical challenge, whether it is routine purity testing, the separation of enantiomers, or the identification of degradation products. Below is a comparison of typical achiral and chiral HPLC methods that can be adapted for the analysis of this compound derivatives.
Data Presentation: HPLC Method Parameters
| Parameter | Achiral (Reversed-Phase) Method | Chiral Method |
| Analyte | This compound & Derivatives | Racemic this compound & Derivatives |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Daicel CHIRALPAK® AS-H or OD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Hexane/Isopropanol or Hexane/Ethanol isocratic |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV at 210-230 nm | UV at 210-230 nm |
| Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |
| Injection Volume | 10-20 µL | 10-20 µL |
| Typical Retention Time | 5-15 minutes | 10-30 minutes (for baseline separation of enantiomers) |
| Purpose | Determination of overall purity and separation of process-related impurities. | Determination of enantiomeric excess (e.e.) or enantiomeric purity. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting HPLC methods. The following sections provide representative protocols for both achiral and chiral analyses.
Achiral Purity Determination by RP-HPLC
This method is suitable for the routine quality control of this compound to assess its purity and identify any process-related impurities.
1. Instrumentation:
-
HPLC system with a gradient pump, UV detector, and autosampler.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in acetonitrile to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the main peak is calculated based on the area percentage of all observed peaks.
Chiral Separation of Enantiomers
This method is designed to separate the enantiomers of chiral derivatives of this compound. The choice of the specific chiral stationary phase and mobile phase composition is critical and may require some method development. One study on the analysis of dithiane derivatives utilized Daicel chiral columns such as AS-H or OD-H[1].
1. Instrumentation:
-
HPLC system with an isocratic pump, UV detector, and autosampler.
2. Chromatographic Conditions:
-
Column: Daicel CHIRALPAK® AS-H, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 225 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the racemic sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter compatible with organic solvents.
4. Data Analysis:
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100.
Mandatory Visualizations
Experimental Workflow for HPLC Purity Analysis
References
Safety Operating Guide
Proper Disposal of Ethyl 1,3-dithiane-2-carboxylate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 1,3-dithiane-2-carboxylate (CAS No. 20462-00-4), a flammable liquid commonly used in organic synthesis.[1][2] Adherence to these protocols is critical for laboratory safety and environmental protection.
Immediate Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all immediate safety measures are in place. This compound is classified as a flammable liquid and vapor.[1] Therefore, all sources of ignition such as open flames, hot surfaces, and sparks must be eliminated from the disposal area.[1] Use only non-sparking tools and explosion-proof equipment.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield are required to protect against splashes. |
| Hand Protection | Wear protective gloves. |
| Skin Protection | A lab coat or other protective clothing should be worn.[1] In case of skin contact, immediately remove all contaminated clothing and rinse the skin with water.[1][3] |
| Respiratory | Use a respirator with a type ABEK (EN14387) filter if ventilation is inadequate. |
Chemical Waste Segregation and Storage
Proper segregation of chemical waste is crucial to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents.[1]
-
Waste Container: Use a designated, properly labeled, and sealed container for the disposal of this compound waste. The container should be kept tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition.[1]
-
Labeling: The waste container must be clearly labeled with "this compound" and any other components of the waste stream. Include the appropriate hazard symbols (e.g., flammable liquid).
-
Compatibility: Never mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to transfer it to an approved waste disposal plant.[1][3]
-
Preparation: Ensure all required PPE is correctly worn. The disposal should be carried out in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Transfer: Carefully transfer the this compound waste from its original container into the designated chemical waste container. Use a funnel to avoid spills.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Ensure the area is then decontaminated.
-
Container Sealing: Securely seal the waste container, ensuring it is not overfilled.
-
Temporary Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from heat and incompatible materials.
-
Final Disposal: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In case of an emergency, follow these procedures:
-
Fire: In case of a fire, use carbon dioxide (CO2), dry chemical powder, or foam for extinction.[1] Water mist may be used to cool closed containers.[1]
-
Skin Contact: If the chemical comes into contact with skin, immediately remove all contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[1]
-
Eye Contact: If the chemical gets into the eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Seek medical attention.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: If ingested, clean the mouth with water and drink plenty of water afterward.[1] Do not induce vomiting. Seek immediate medical attention.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



